(S)-N-Boc-3-morpholineacetic acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOPNRRQHPWQMF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649686 | |
| Record name | [(3S)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839710-38-2 | |
| Record name | [(3S)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-N-Boc-3-morpholineacetic Acid: A Comprehensive Technical Guide for Researchers
(S)-N-Boc-3-morpholineacetic acid is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a morpholine scaffold with a protected amino acid moiety, make it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of its chemical properties, a plausible synthetic route, and its general role in the development of novel therapeutics.
Core Chemical Properties
Quantitative data for this compound is not extensively available in public literature. The following table summarizes its key identifiers and physical properties based on information from commercial suppliers. For comparative purposes, data for the closely related analog, (S)-N-Boc-morpholine-3-carboxylic acid, is also provided.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| CAS Number | 839710-38-2 |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in methanol, chloroform, and DMSO |
| Purity (typical) | ≥97% (HPLC) |
Table 2: Chemical Properties of (S)-N-Boc-morpholine-3-carboxylic acid (Analog for Comparison)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₅ | [1][2] |
| Molecular Weight | 231.25 g/mol | [1][2] |
| CAS Number | 783350-37-8 | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 162-165 °C | |
| Solubility | Slightly soluble in water; soluble in methanol, chloroform, dichloromethane |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of (S)-3-morpholinyl carboxylic acid from L-Serine
This step is adapted from a patented procedure for the synthesis of the unprotected morpholine carboxylic acid.[3][4]
-
Esterification of L-Serine: L-Serine is first converted to its tert-butyl ester by reacting it with tert-butyl acetate in the presence of a catalytic amount of perchloric acid.
-
N-Chloroacetylation: The resulting L-serine tert-butyl ester is dissolved in dichloromethane and treated with chloroacetyl chloride at a controlled temperature (e.g., 0-10 °C) to yield N-chloroacetyl-L-serine tert-butyl ester.
-
Cyclization: The N-chloroacetylated intermediate is then cyclized to (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester using a base such as sodium ethoxide in toluene.
-
Reduction and Deprotection: The lactam is reduced using a suitable reducing agent like sodium borohydride in the presence of aluminum trichloride in methanol to afford (S)-3-morpholinyl carboxylic acid tert-butyl ester. Subsequent treatment with methanolic HCl removes the tert-butyl ester to give (S)-3-morpholinyl carboxylic acid.
Step 2: Boc-Protection of (S)-3-morpholinyl carboxylic acid
This is a standard procedure for the protection of an amino group.[5][6]
-
Dissolution: (S)-3-morpholinyl carboxylic acid (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water.
-
Basification: A base such as triethylamine (2.0 eq) is added to the solution, and the mixture is stirred until all the starting material has dissolved.
-
Addition of (Boc)₂O: The reaction mixture is cooled to 0 °C in an ice bath, and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added portion-wise.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until completion is confirmed by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with 1M HCl.
-
Extraction: The product is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy [7][8][9]
-
¹H NMR: A sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectrum is acquired on a 400 MHz or higher spectrometer. Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the morpholine ring protons (multiplets between 3.0 and 4.0 ppm), and the protons of the acetic acid moiety.
-
¹³C NMR: A more concentrated sample (20-50 mg) is used. The spectrum is typically acquired with proton decoupling. Expected signals would include the carbonyl carbons of the Boc and carboxylic acid groups (around 155 and 170-175 ppm, respectively), the quaternary carbon of the Boc group (around 80 ppm), and the carbons of the morpholine ring (typically between 40 and 70 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy [10][11][12]
-
A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The FTIR spectrum is recorded. Key expected absorption bands include a broad O-H stretch for the carboxylic acid (around 3300-2500 cm⁻¹), C-H stretches of the alkyl groups (around 3000-2850 cm⁻¹), and strong C=O stretches for the carbamate and carboxylic acid (around 1750-1650 cm⁻¹).
Mass Spectrometry (MS) [13]
-
The sample is analyzed by a suitable mass spectrometry technique, such as electrospray ionization (ESI). The expected molecular ion peak [M+H]⁺ would be at m/z 246.13, and the sodium adduct [M+Na]⁺ at m/z 268.11.
Visualizations
Synthetic Pathway of this compound
Caption: Proposed synthetic workflow for this compound.
Role in Drug Discovery
Caption: The role of chiral building blocks in the drug discovery process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 4. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
(S)-N-Boc-3-Morpholineacetic Acid: A Technical Guide to a Key Chiral Building Block and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
While a specific CAS number for (S)-N-Boc-3-morpholineacetic acid is not readily found in public databases, this guide focuses on the synthesis, properties, and applications of its close and structurally significant analogs, such as (S)-4-Boc-morpholine-3-carboxylic acid and (R)-4-Boc-3-morpholineacetic acid. These N-Boc-protected morpholine derivatives are versatile chiral building blocks of significant interest in medicinal chemistry and pharmaceutical development. Their rigid heterocyclic scaffold and protected functionality allow for precise stereochemical control in the synthesis of complex, biologically active molecules.
The morpholine ring is a privileged scaffold in drug design, appearing in numerous approved drugs. The incorporation of N-tert-butyloxycarbonyl (Boc) protection facilitates its use in peptide synthesis and other multi-step synthetic routes by preventing unwanted side reactions at the nitrogen atom.
Physicochemical Properties and Identification
The following table summarizes the key identifiers and properties of commercially available, structurally related N-Boc-morpholine derivatives. These compounds serve as crucial starting materials and intermediates in various synthetic applications.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| (S)-4-Boc-morpholine-3-carboxylic acid | 783350-37-8 | C₁₀H₁₇NO₅ | 231.25 | White solid[1] |
| (R)-4-Boc-3-morpholineacetic acid | 761460-03-1 | C₁₁H₁₉NO₅ | 245.27 | Not specified[2] |
| N-Boc-morpholine-3-carboxylic acid (racemic) | 212650-43-6 | C₁₀H₁₇NO₅ | 231.25 | Not specified[3] |
| N-Boc-morpholine-2-acetic acid (racemic) | 766539-28-0 | C₁₁H₁₉NO₅ | 245.27 | Not specified |
Synthesis and Experimental Protocols
The synthesis of N-Boc-protected morpholine acetic or carboxylic acids generally involves the protection of the morpholine nitrogen with a Boc group, followed by functionalization or starting from a pre-functionalized morpholine derivative. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
This protocol describes a general method for the protection of a morpholine derivative's secondary amine.
-
Dissolution: Dissolve the starting morpholine compound (1 equivalent) in a suitable solvent such as dioxane or a mixture of dioxane and water.
-
Basification: Add an aqueous solution of a base, such as 1N sodium hydroxide (NaOH), to the reaction mixture.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents), dissolved in the same organic solvent, to the reaction mixture at room temperature.
-
Reaction: Stir the mixture vigorously for 1.5 to 4 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ether. Wash the organic phase with an aqueous base to remove any unreacted starting material.
-
Acidification and Extraction: Acidify the aqueous phase with an acid, such as 3N hydrochloric acid (HCl), to protonate the carboxylic acid. Extract the desired product into an organic solvent (e.g., ether or ethyl acetate).
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the N-Boc protected product.[4]
The removal of the Boc group is a critical step to enable further functionalization of the morpholine nitrogen. This is typically achieved under acidic conditions.
-
Dissolution: Dissolve the N-Boc protected compound in an anhydrous organic solvent such as dichloromethane (DCM) or methanol.
-
Acid Treatment: Add a strong acid. Common reagents include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or hydrogen chloride (HCl) in methanol.[5]
-
Reaction: Stir the reaction at room temperature for 30 minutes to several hours, monitoring by TLC or LC-MS until the starting material is consumed.[5][6]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding salt (e.g., TFA or HCl salt). Further purification can be achieved by crystallization or chromatography if necessary.
Applications in Drug Development
N-Boc-protected morpholine derivatives are valuable intermediates in the pharmaceutical industry. Their unique structural features make them ideal for creating complex molecular architectures with desired pharmacological properties.
-
Chiral Building Blocks: These compounds serve as chiral synthons, allowing for the stereospecific synthesis of drug candidates. This is crucial as the biological activity of a molecule often depends on its stereochemistry.
-
Peptide-Based Therapeutics: They are employed in the synthesis of peptidomimetics and peptide-based drugs to enhance stability, bioavailability, and conformational rigidity.[1]
-
Lead Optimization: In drug discovery, these intermediates are used to modify lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. For instance, incorporating a morpholine moiety can enhance properties like solubility and metabolic stability.
-
Synthesis of Biologically Active Molecules: They are key intermediates in the synthesis of various pharmaceuticals, including those targeting neurological disorders and functioning as enzyme inhibitors.[1][7]
Visualizing Synthetic and Application Pathways
The following diagrams illustrate the general synthetic workflow for preparing N-Boc-morpholine derivatives and their subsequent application in drug discovery.
Caption: General workflow for the N-Boc protection of a morpholine precursor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-4-Boc-3-morpholineacetic acid | 761460-03-1 [chemicalbook.com]
- 3. watson-int.com [watson-int.com]
- 4. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]
Physicochemical properties of N-Boc-morpholine derivatives
An In-depth Technical Guide to the Physicochemical Properties of N-Boc-Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of bioactive molecules and approved drugs.[1][2] Its utility stems from its favorable physicochemical, biological, and metabolic properties, as well as its synthetic accessibility.[2] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen (N-Boc-morpholine) creates a key intermediate for synthesizing diverse derivatives. The Boc group modulates the basicity of the nitrogen, rendering the scaffold less basic than piperidine, which often leads to more attractive physicochemical properties for drug candidates.[3]
This guide provides a comprehensive overview of the core physicochemical properties of N-Boc-morpholine and its derivatives, details the experimental protocols for their determination, and illustrates key workflows relevant to their application in drug discovery.
Core Physicochemical Properties
The physicochemical properties of N-Boc-morpholine derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters include acidity/basicity (pKa), lipophilicity (logP/logD), and solubility. These properties are heavily influenced by the nature and position of substituents on the morpholine ring.
Properties of the Parent Scaffolds
Understanding the properties of the unprotected morpholine and the parent N-Boc-morpholine provides a baseline for evaluating derivatives. The morpholine nitrogen is basic, while the addition of the electron-withdrawing Boc group significantly reduces this basicity.
Table 1: Physicochemical Properties of Morpholine and N-Boc-Morpholine
| Property | Morpholine | N-Boc-Morpholine (tert-butyl morpholine-4-carboxylate) | Data Source |
| Molecular Formula | C₄H₉NO | C₉H₁₇NO₃ | [4][5] |
| Molecular Weight | 87.12 g/mol | 187.24 g/mol | [4][5] |
| Appearance | Colorless liquid | Solid | [4][5] |
| Melting Point | -5 °C (23 °F) | Not specified (reported as solid) | [4] |
| Boiling Point | 129 °C (264 °F) | Not specified | [4] |
| pKa | 8.49 | Not explicitly available (expected to be significantly lower than morpholine) | [6] |
| logP | -0.9 (Computed) | Not explicitly available | [6] |
| Solubility | Soluble in water | Not specified | [6] |
Properties of N-Boc-Morpholine Derivatives
Substitution on the morpholine ring allows for the fine-tuning of its physicochemical properties to optimize for specific biological targets and desired ADME (absorption, distribution, metabolism, and excretion) profiles.
Table 2: Physicochemical Properties of Selected N-Boc-Morpholine Derivatives
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | TPSA (Ų) | Physical Form | Data Source |
| N-Boc-morpholine-2-carboxylic acid | C₁₀H₁₇NO₅ | 231.25 | 0.7069 | 76.07 | Solid | [7] |
| (R)-4-Boc-morpholine-3-carboxylic acid | C₁₀H₁₇NO₅ | 231.25 | Not specified | Not specified | Powder or crystals | [8] |
| N-Boc-morpholine-3-carboxylic acid | C₁₀H₁₇NO₅ | 231.25 | Not specified | Not specified | Not specified | [9] |
Experimental Protocols for Property Determination
Accurate and reproducible measurement of physicochemical properties is essential in drug development. Standardized protocols are employed to ensure data consistency and reliability.
pKa Determination
The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and governs its ionization state at a given pH. This is critical for solubility, permeability, and target binding.
Method 1: Potentiometric Titration Potentiometric titration is a high-precision technique and one of the most common methods for pKa determination.[10][11]
-
Principle: A solution of the compound is titrated with a standardized acid or base. The potential (voltage) is measured using a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, where the pH equals the pKa.[10][11]
-
Protocol Outline:
-
Sample Preparation: A precise amount of the pure compound is dissolved in a suitable solvent (often a water-cosolvent mixture). Carbonate-free water and titrants are crucial for accuracy, especially at neutral-to-high pH.[11]
-
Titration: The solution is placed in a thermostatted vessel and a calibrated combined pH electrode is immersed. A standardized acid (e.g., HCl) or base (e.g., NaOH) is added in small, precise increments using an automated burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Analysis: The pKa value is calculated by analyzing the shape of the titration curve. The point of maximum slope (the first derivative) or the inflection point corresponds to the equivalence point, and the pH at the half-equivalence point corresponds to the pKa.[10]
-
Method 2: UV-Vis Spectrophotometry This method is suitable for compounds containing a UV-active chromophore near the ionization site and can be used with lower concentrations and smaller sample amounts than potentiometry.[11]
-
Principle: The ultraviolet or visible absorbance spectrum of the compound is measured in a series of buffer solutions of known pH. If the ionized and non-ionized forms of the molecule have different absorbance spectra, the pKa can be determined by monitoring the change in absorbance at a specific wavelength as a function of pH.
-
Protocol Outline:
-
Sample Preparation: A stock solution of the compound is prepared. A series of buffer solutions covering a wide pH range (typically spanning at least 2 pH units above and below the expected pKa) are also prepared.
-
Measurement: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis spectrum of each sample is recorded.
-
Data Analysis: The absorbance at a chosen wavelength is plotted against pH, which typically yields a sigmoidal curve. The pKa is located at the inflection point of this curve.[10]
-
Lipophilicity (logP/logD) Determination
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter for membrane permeability and overall ADME properties. It is commonly expressed as the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.
Method: Shake-Flask Method The shake-flask method is the traditional and most direct method for determining logP/logD.[12][13]
-
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD determination). The logP/logD is the base-10 logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[14]
-
Protocol Outline:
-
Phase Saturation: n-octanol and the aqueous buffer are mixed and shaken vigorously (e.g., for 24 hours) to ensure mutual saturation, then allowed to separate completely.[15]
-
Partitioning: A known amount of the test compound is dissolved in one of the phases (or added from a DMSO stock). The two phases are combined in a defined volume ratio in a vial.[14]
-
Equilibration: The vial is shaken or agitated for a set period (e.g., 1-24 hours) to allow the compound to reach partitioning equilibrium.[12][16]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: A precise aliquot is carefully removed from each phase. The concentration of the compound in each aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or LC-MS.[13][16]
-
Calculation: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
Solubility Determination
Aqueous solubility is fundamental for drug absorption and distribution. Insufficient solubility can lead to poor bioavailability and is a major reason for compound failure in drug development.[16]
Method 1: Kinetic Solubility Assay This high-throughput method is typically used in early drug discovery for screening large numbers of compounds. It measures the solubility of a compound precipitating from a supersaturated solution (usually from a DMSO stock).[16][17]
-
Principle: The compound, predissolved in DMSO, is added to an aqueous buffer. The formation of a precipitate is detected, often by turbidimetry (light scattering) or nephelometry.[16][18]
-
Protocol Outline:
-
Sample Preparation: A high-concentration stock solution of the test compound is prepared in DMSO.
-
Assay: Aliquots of the DMSO stock are added to an aqueous buffer in a microplate.
-
Incubation & Measurement: The plate is shaken for a short period (e.g., 1-2 hours). The turbidity of each well is measured using a plate reader. The concentration at which precipitation occurs is defined as the kinetic solubility.[16]
-
Method 2: Thermodynamic Solubility Assay This method measures the true equilibrium solubility and is considered the "gold standard." It is used in later stages of drug development for lead optimization.[18][19]
-
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer over an extended period until the concentration of the dissolved compound reaches a constant maximum value.
-
Protocol Outline:
-
Sample Preparation: An excess of the solid (crystalline or amorphous) compound is added to a vial containing the aqueous buffer.[16]
-
Equilibration: The vial is shaken or agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[16][19]
-
Separation: The undissolved solid is removed from the saturated solution by filtration or high-speed centrifugation.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is measured by HPLC or LC-MS against a calibration curve. This concentration is the thermodynamic solubility.[16]
-
Role of the N-Boc-Morpholine Scaffold in Drug Design
The morpholine ring is not merely a passive linker but an active contributor to a molecule's biological activity and drug-like properties. Its strategic incorporation can lead to significant improvements in potency, selectivity, and pharmacokinetics.[2][20]
-
Improved Pharmacokinetics: The morpholine moiety often enhances aqueous solubility and metabolic stability, contributing to better bioavailability.[1][21] Its weak basicity, particularly when N-substituted, helps avoid the liabilities associated with strongly basic amines.[3]
-
Target Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the overall ring structure serves as a rigid or semi-rigid scaffold to correctly orient other pharmacophoric elements for optimal interaction with a biological target.[2][20]
-
Blood-Brain Barrier (BBB) Permeability: In central nervous system (CNS) drug discovery, the morpholine scaffold provides a favorable balance of lipophilicity and hydrophilicity, which can be crucial for improving permeability across the BBB.[20]
The N-Boc protecting group is instrumental in the synthesis of these advanced derivatives, allowing for controlled and specific modifications at other positions of the morpholine ring before the nitrogen's basicity is unmasked in a final synthetic step, if desired.
References
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. 1-N-Boc-Morpholine | CymitQuimica [cymitquimica.com]
- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. (R)-4-Boc-morpholine-3-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. watson-int.com [watson-int.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. enamine.net [enamine.net]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectroscopic Data of (S)-N-Boc-3-morpholineacetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for (S)-N-Boc-3-morpholineacetic acid, a key building block in medicinal chemistry and drug development. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are based on the analysis of its constituent functional groups and data from related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |
| ~2.50-2.70 | m | 1H | -CH₂-COOH (α-proton) |
| ~2.80-3.00 | m | 1H | -CH₂-COOH (α-proton) |
| ~3.40-4.20 | m | 7H | Morpholine ring protons, -CH-N |
| ~9.0-11.0 | br s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~28.3 | C(CH₃)₃ (Boc) |
| ~35-40 | -CH₂-COOH |
| ~45-55 | Morpholine C-H |
| ~65-70 | Morpholine C-O |
| ~80.0 | C(CH₃)₃ (Boc) |
| ~155.0 | N-COO- (Boc) |
| ~175.0 | -COOH |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H Stretch (Carboxylic Acid)[1][2] |
| ~2975, ~2870 | Medium-Strong | C-H Stretch (Alkyl) |
| 1760-1690 | Strong, Sharp | C=O Stretch (Carboxylic Acid)[1][2] |
| ~1700 | Strong, Sharp | C=O Stretch (Boc carbamate)[3] |
| ~1400-1450 | Medium | O-H Bend (Carboxylic Acid)[1] |
| 1320-1210 | Strong | C-O Stretch (Carboxylic Acid)[1] |
| ~1160 | Strong | C-O-C Stretch (Morpholine ether) |
Table 4: Predicted Mass Spectrometry Data
| Technique | Predicted m/z | Assignment |
| ESI-MS (+) | [M+H]⁺, [M+Na]⁺ | Molecular ion adducts |
| ESI-MS (-) | [M-H]⁻ | Molecular ion |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of Boc-protected amino acids and related morpholine derivatives.[4][5]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]
-
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is recommended for this type of compound.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.
-
Acquire the mass spectrum in both positive and negative ion modes over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Optimize source parameters such as capillary voltage and cone voltage to maximize the signal of the molecular ion.
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Detailed experimental workflow for NMR spectroscopy.
Caption: Experimental workflow for FTIR spectroscopy using the ATR method.
References
Navigating the Solubility of (S)-N-Boc-3-morpholineacetic Acid: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the solubility of novel chemical entities is a cornerstone of successful preclinical and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (S)-N-Boc-3-morpholineacetic acid, a key building block in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this guide offers a predictive assessment based on its structural features and the behavior of analogous compounds, alongside detailed experimental protocols for determining its solubility in-house.
This compound is a chiral morpholine derivative incorporating a lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar carboxylic acid moiety. This amphiphilic nature suggests a nuanced solubility profile across a range of organic solvents. The morpholine ring itself is a polar feature capable of hydrogen bonding, while the Boc group introduces significant non-polar character. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, further influencing its interactions with different solvents.
Predicted Solubility Profile
While precise quantitative data is not extensively documented, a qualitative and predictive solubility profile can be inferred from its structural components and information on similar N-Boc protected amino acids and morpholine derivatives. One source indicates that the compound is easily soluble in organic solvents such as methanol, chloroform, and dichloromethane, while being only slightly soluble in water.[1] This suggests a preference for moderately polar to polar aprotic solvents.
Based on the solubility of structurally related compounds, a more detailed predictive assessment can be made. For instance, other N-Boc protected amino acids and heterocyclic compounds exhibit high solubility in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM), and good solubility in alcohols like methanol and ethanol.
The following table summarizes the predicted solubility of this compound in a range of common organic solvents. It is critical to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, capable of solvating both the polar and non-polar regions of the molecule. |
| Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar aprotic solvent that can effectively dissolve a wide range of organic molecules. | |
| Acetonitrile (ACN) | Moderate | Less polar than DMSO and DMF, but should still offer reasonable solubility due to interactions with the polar functional groups. | |
| Tetrahydrofuran (THF) | Moderate to High | A good solvent for a wide range of organic compounds, its ether oxygen can act as a hydrogen bond acceptor. | |
| Polar Protic | Methanol (MeOH) | High | Capable of hydrogen bonding with the carboxylic acid and morpholine oxygen, and can solvate the Boc group. |
| Ethanol (EtOH) | High | Similar to methanol, provides favorable hydrogen bonding interactions. | |
| Isopropanol (IPA) | Moderate | The bulkier alkyl group compared to methanol and ethanol may slightly reduce its solvating power for the polar moieties. | |
| Chlorinated | Dichloromethane (DCM) | High | A versatile solvent that can dissolve a wide range of organic compounds, including those with moderate polarity. |
| Chloroform (CHCl₃) | High | Similar to DCM, effective at solvating moderately polar compounds. | |
| Non-Polar | Toluene | Low to Moderate | The aromatic ring can interact with the Boc group, but it is a poor solvent for the polar carboxylic acid and morpholine ring. |
| Hexanes | Low / Insoluble | Lacks the polarity and hydrogen bonding capability to effectively solvate the polar functional groups of the molecule. | |
| Ester | Ethyl Acetate (EtOAc) | Moderate to High | Possesses both polar (ester) and non-polar (ethyl) characteristics, making it a potentially effective solvent. |
Experimental Protocol for Solubility Determination: The Gravimetric Method
To obtain precise quantitative solubility data, a robust experimental protocol is essential. The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid compound in a given solvent.[2][3][4][5]
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and tips
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess of the solid is crucial to ensure that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.
-
Filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step ensures the removal of any fine, suspended solid particles.
-
-
Quantification of Dissolved Solute:
-
Accurately weigh the evaporating dish or vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the evaporating dish or vial in a desiccator to cool to room temperature and to remove any residual moisture.
-
Weigh the evaporating dish or vial containing the dried solute. Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish/vial from the final constant weight.
-
The solubility can be expressed in various units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solute by the volume of the supernatant taken.
-
Visualizing Key Workflows
To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a logical decision tree for solvent selection in a drug discovery context.
Caption: A flowchart illustrating the key steps of the gravimetric method for determining solubility.
Caption: A decision tree outlining a systematic approach to solvent selection for formulation.[6]
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmajournal.net [pharmajournal.net]
- 4. msesupplies.com [msesupplies.com]
- 5. Gravimetric analysis | Research Starters | EBSCO Research [ebsco.com]
- 6. An intravenous formulation decision tree for discovery compound formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (S)-N-Boc-3-morpholineacetic Acid: Commercial Availability, Synthesis, and Application in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-N-Boc-3-morpholineacetic acid, a chiral building block of significant interest in the pharmaceutical industry. This document details its commercial availability, offers insights into its synthesis, and elucidates its critical role as a key intermediate in the production of antiviral therapeutics, notably Nirmatrelvir, a component of the COVID-19 treatment Paxlovid.
Chemical Identity and Properties
This compound is a derivative of morpholine, a six-membered heterocyclic compound containing both amine and ether functional groups. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective chemical transformations, making it a valuable tool in multi-step organic synthesis. The "(S)" designation indicates a specific stereochemistry at the 3-position of the morpholine ring, which is often crucial for the biological activity of the final drug product.
| Property | Value |
| Chemical Name | (S)-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid |
| Synonyms | (S)-4-Boc-3-Morpholineacetic acid, [(3S)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid |
| CAS Number | 839710-38-2 |
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| Appearance | Typically a white to off-white solid |
| Purity | Generally available at ≥97% purity[1][2] |
| Storage | Recommended storage at 2-8°C[3] |
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers specializing in pharmaceutical intermediates and research chemicals. The table below summarizes key information from several suppliers. Purity levels are typically determined by High-Performance Liquid Chromatography (HPLC).
| Supplier | Product Name | Purity | CAS Number |
| CymitQuimica | This compound | 97% | 839710-38-2[4] |
| ChemScene | (S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid | ≥97% | 839710-38-2[1][2] |
| BLDpharm | (S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid | Inquire | 839710-38-2[5] |
| ChemShuttle | (S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid | Inquire | 839710-38-2 |
| MySkinRecipes | (S)-4-Boc-3-morpholineacetic acid | 97% | 839710-38-2[3] |
| ForeChem | (S)-4-Boc-3-morpholineacetic acid | Inquire | 839710-38-2[6] |
Synthesis Methodology
Representative Experimental Workflow
The following represents a generalized, multi-step synthesis workflow for this compound, starting from a chiral precursor such as (S)-serine methyl ester.
Key Considerations for Synthesis:
-
Starting Material: The choice of a chiral starting material, such as an enantiomerically pure amino acid, is fundamental to establishing the desired stereochemistry in the final product.
-
Protecting Groups: The use of the Boc protecting group is crucial for preventing unwanted side reactions at the nitrogen atom during the various synthetic steps. Its removal under acidic conditions is a standard procedure.
-
Cyclization: The intramolecular cyclization to form the morpholine ring is a critical step. The Williamson ether synthesis, involving the formation of an alkoxide and its subsequent reaction with a leaving group on the same molecule, is a common and effective method.
-
Purification: Purification of intermediates and the final product would likely involve techniques such as column chromatography and recrystallization to ensure high purity.
Application in Drug Development: Synthesis of Nirmatrelvir
This compound is a vital building block in the synthesis of Nirmatrelvir, an orally active 3C-like protease inhibitor. Nirmatrelvir is a key component of Paxlovid, an antiviral medication used for the treatment of COVID-19. The morpholine moiety is a common structural motif in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a drug candidate.
The synthesis of Nirmatrelvir involves the coupling of this compound with other key intermediates. The following diagram illustrates the logical workflow for the synthesis of Nirmatrelvir, highlighting the central role of this compound.
The synthesis of a complex molecule like Nirmatrelvir is a multi-step process that relies on the availability of high-purity, stereochemically defined building blocks such as this compound. The precise sequence of coupling and deprotection steps is crucial for achieving a high overall yield of the final active pharmaceutical ingredient.
Conclusion
This compound is a commercially available and synthetically valuable chiral building block with a critical application in the pharmaceutical industry. Its role as a key intermediate in the synthesis of the antiviral drug Nirmatrelvir underscores its importance in the development of treatments for infectious diseases. This guide provides researchers and drug development professionals with a comprehensive overview of its properties, availability, and a logical framework for its synthesis and application, thereby supporting further research and development in this vital area of medicinal chemistry.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 839710-38-2: this compound [cymitquimica.com]
- 5. 839710-38-2|(S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 6. ForeChem (Nantong) Technology Co.,Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties and synthetic accessibility have made it a ubiquitous component in a wide array of approved and experimental drugs. This technical guide provides a comprehensive overview of the morpholine scaffold's role in drug discovery, from its fundamental properties to its application in targeted therapies, complete with detailed experimental methodologies and data presentation for the discerning researcher.
Physicochemical Properties and Pharmacokinetic Advantages
The morpholine moiety imparts a favorable combination of physicochemical properties to drug candidates, often leading to improved pharmacokinetic profiles. The presence of the oxygen atom and the secondary amine (or tertiary amine when substituted) allows for a fine-tuning of a molecule's properties.
The nitrogen atom in the morpholine ring is basic, with a pKa of approximately 8.5 for morpholine itself. This basicity can be modulated by the substituents on the nitrogen, influencing the overall ionization state of the drug molecule at physiological pH. This is a critical factor for solubility, cell permeability, and target engagement.[1]
The ether oxygen atom can act as a hydrogen bond acceptor, contributing to aqueous solubility and interactions with biological targets. The overall polarity of the morpholine ring helps to strike a balance between hydrophilicity and lipophilicity, which is crucial for oral bioavailability and distribution within the body.[1]
Table 1: Physicochemical Properties of Morpholine and Representative Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP |
| Morpholine | C₄H₉NO | 87.12 | 8.5 | -0.86 |
| N-Methylmorpholine | C₅H₁₁NO | 101.15 | 7.4 | -0.34 |
| N-Ethylmorpholine | C₆H₁₃NO | 115.17 | 7.7 | 0.13 |
| N-Phenylmorpholine | C₁₀H₁₃NO | 163.22 | 5.3 | 1.69 |
Note: pKa and LogP values are approximate and can vary depending on the experimental or computational method used.
The Morpholine Scaffold in FDA-Approved Drugs
The versatility of the morpholine scaffold is underscored by its presence in a significant number of FDA-approved drugs across various therapeutic areas. From antibacterial agents to targeted cancer therapies, the morpholine ring often plays a crucial role in the drug's efficacy and safety profile.
Table 2: Selected FDA-Approved Drugs Containing the Morpholine Scaffold
| Drug Name | Biological Target(s) | Therapeutic Indication |
| Linezolid | Ribosomal RNA (23S) | Antibiotic (Gram-positive infections) |
| Gefitinib | Epidermal Growth Factor Receptor (EGFR) | Oncology (Non-small cell lung cancer) |
| Reboxetine | Norepinephrine Transporter (NET) | Antidepressant |
| Aprepitant | Neurokinin 1 (NK1) Receptor | Antiemetic (Chemotherapy-induced nausea and vomiting) |
| Timolol | β-adrenergic receptors | Glaucoma, Hypertension |
| Rivaroxaban | Factor Xa | Anticoagulant |
| Idelalisib | Phosphoinositide 3-kinase δ (PI3Kδ) | Oncology (Leukemia, Lymphoma) |
| Erlotinib | Epidermal Growth Factor Receptor (EGFR) | Oncology (Non-small cell lung cancer, Pancreatic cancer) |
| Canagliflozin | Sodium-glucose co-transporter 2 (SGLT2) | Antidiabetic |
| Sonidegib | Smoothened (SMO) receptor | Oncology (Basal cell carcinoma) |
Key Signaling Pathways Targeted by Morpholine-Containing Drugs
A significant number of morpholine-containing drugs, particularly in oncology, target key signaling pathways that are dysregulated in cancer. One of the most prominent is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which is central to cell growth, proliferation, and survival.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-containing drugs.
Experimental Protocols
Synthesis of a Key Morpholine-Containing Drug: Reboxetine
The following is a representative, generalized synthetic protocol for Reboxetine, a selective norepinephrine reuptake inhibitor. Specific reaction conditions and purification methods may vary.
Caption: A generalized synthetic workflow for the preparation of Reboxetine.
Detailed Methodology (Illustrative):
-
Step 1: Synthesis of (2-Ethoxyphenoxy)acetyl chloride. (2-Ethoxyphenoxy)acetic acid is refluxed with an excess of thionyl chloride in an inert solvent (e.g., toluene) until the reaction is complete (monitored by TLC or GC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
-
Step 2: Friedel-Crafts Acylation. The crude acid chloride is dissolved in benzene, and the solution is cooled in an ice bath. Anhydrous aluminum chloride is added portion-wise while maintaining the temperature below 10°C. The reaction mixture is stirred at room temperature until completion. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to give the ketone intermediate.
-
Step 3: Asymmetric Reduction. The ketone intermediate is dissolved in an appropriate solvent (e.g., THF) and treated with a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), at low temperature to stereoselectively form the chiral alcohol.
-
Step 4: Mesylation. The chiral alcohol is dissolved in a suitable solvent (e.g., dichloromethane) and cooled. A base (e.g., triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred until completion, then washed, dried, and the solvent is evaporated.
-
Step 5: Nucleophilic Substitution. The mesylate intermediate is dissolved in a solvent (e.g., acetonitrile) and treated with an excess of morpholine. The mixture is heated to reflux until the reaction is complete. After cooling, the solvent is removed, and the residue is worked up and purified by crystallization or chromatography to yield Reboxetine.[2][3][4]
In Vitro PI3K Kinase Assay
This protocol outlines a general procedure for determining the inhibitory activity of a morpholine-containing compound against a PI3K isoform.
Materials:
-
Purified recombinant PI3K enzyme (e.g., PI3Kα)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT)
-
Test compound (morpholine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add the kinase assay buffer to the wells of a 384-well plate.
-
Add the test compound dilutions or DMSO (for control wells) to the appropriate wells.
-
Add the PI3K enzyme and the lipid substrate to all wells.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km value for the specific PI3K isoform.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which generates a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5][6][7]
-
Conclusion
The morpholine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its ability to confer favorable physicochemical and pharmacokinetic properties, combined with its synthetic tractability, ensures its continued prominence in the development of new therapeutics. For researchers and drug development professionals, a deep understanding of the structure-activity relationships, targeted signaling pathways, and relevant experimental methodologies associated with morpholine-containing compounds is essential for the successful design and optimization of the next generation of innovative medicines.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijamtes.org [ijamtes.org]
- 5. benchchem.com [benchchem.com]
- 6. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. promega.de [promega.de]
An In-depth Technical Guide to Morpholine-Containing Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morpholine, a versatile six-membered heterocycle, has established itself as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, including optimal basicity, metabolic stability, and the ability to improve aqueous solubility, make it a highly desirable building block in drug design.[3][4] This technical guide provides a comprehensive overview of morpholine-containing building blocks, covering their fundamental properties, common synthetic strategies, and significant applications. It includes detailed experimental protocols for key synthetic transformations and summarizes critical quantitative data to facilitate informed decision-making in research and development.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in the design of bioactive molecules.[5] Its incorporation into a molecular structure can significantly enhance pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][6] The nitrogen atom provides a basic handle for salt formation and hydrogen bonding, while the oxygen atom can also act as a hydrogen bond acceptor, improving solubility and target engagement.[7][8] Furthermore, the morpholine ring is generally more metabolically stable than other cyclic amines like piperazine and can be used as a bioisosteric replacement to mitigate toxicity and improve a compound's overall profile.[4][9] Consequently, morpholine is a key component in numerous FDA-approved drugs across various therapeutic areas, including oncology (Gefitinib), infectious diseases (Linezolid), and central nervous system (CNS) disorders (Reboxetine).[4][10][11]
Physicochemical and Pharmacokinetic Properties
The utility of the morpholine moiety stems from a unique combination of properties that are advantageous for drug development. The presence of the oxygen atom lowers the pKa of the nitrogen atom compared to piperidine, resulting in a significant portion of the molecule being in a neutral, membrane-permeable state at physiological pH.[7]
| Property | Value/Description | Significance in Drug Design |
| pKa | ~8.4 - 8.7[3][12] | Provides optimal basicity, reducing off-target ion channel activity and improving cell permeability compared to more basic amines. |
| logP (Octanol-Water) | -0.9 (unsubstituted)[13] | The scaffold itself is hydrophilic, but substitution allows for fine-tuning of lipophilicity to balance solubility and permeability. |
| Aqueous Solubility | Miscible (unsubstituted)[13] | The ether oxygen and amine nitrogen are excellent hydrogen bond acceptors, often imparting favorable solubility to parent molecules.[4] |
| Metabolic Stability | Generally high.[3] | More resistant to CYP450-mediated metabolism than piperazine. Common metabolic pathways include N-dealkylation and ring oxidation.[14] |
| Bioisosterism | Replaces piperazine, piperidine, tetrahydrofuran (THF).[4][15] | Can improve metabolic stability, reduce toxicity, and modulate basicity while maintaining key binding interactions.[4] |
Key Synthetic Strategies for Morpholine Building Blocks
The synthesis of morpholine derivatives is well-established, with several robust methods available for accessing a wide range of substituted scaffolds.
Synthesis from 1,2-Amino Alcohols
A prevalent and versatile method involves the cyclization of 1,2-amino alcohols. A modern, efficient protocol uses ethylene sulfate as a two-carbon electrophile, offering a high-yielding and redox-neutral pathway.[16] This approach is notable for its selective monoalkylation of primary amines.[17]
N-Arylation of Morpholine
The introduction of an aryl group on the morpholine nitrogen is a crucial transformation for many drug candidates. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely used for this purpose.[18]
Multi-Component Reactions
For rapid library synthesis, multi-component reactions offer an efficient route to highly substituted morpholines. For instance, a copper-catalyzed domino reaction between terminal alkynes, isocyanates, and oxiranes can generate complex morpholine derivatives in a single step.[19][20]
Applications in Medicinal Chemistry
The morpholine scaffold is a key element in a multitude of therapeutic agents. Its ability to improve drug-like properties is a recurring theme in its application.[1][21]
Kinase Inhibitors
In oncology, the morpholine group is frequently found in kinase inhibitors. A prominent example is Gefitinib , an epidermal growth factor receptor (EGFR) inhibitor. The morpholine moiety in Gefitinib enhances its aqueous solubility and oral bioavailability, which are critical for its function as an oral medication.[4]
The diagram below illustrates the general role of a morpholine-containing kinase inhibitor in blocking a signaling pathway.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. jchemrev.com [jchemrev.com]
- 6. benchchem.com [benchchem.com]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Peptide Mimetics Using (S)-N-Boc-3-Morpholineacetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide mimetics are a cornerstone of modern drug discovery, offering the potential to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. The incorporation of non-natural building blocks, like (S)-N-Boc-3-morpholineacetic acid, into peptide sequences can enforce specific conformations and introduce novel pharmacophoric features. The morpholine moiety is a "privileged structure" in medicinal chemistry, known for its favorable physicochemical properties, including improved solubility and metabolic stability, and its presence in numerous approved drugs.[1][2][3] This document provides detailed protocols for the solid-phase synthesis of peptide mimetics incorporating this compound, along with representative data and the biological context for their application.
Data Presentation
The successful synthesis of peptide mimetics relies on high coupling efficiency and purity. While specific data for this compound is not extensively published, the performance of morpholine-based reagents in peptide synthesis can provide an illustrative example of expected outcomes. The following table summarizes the performance of the morpholine-based coupling reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the synthesis of various peptides, demonstrating the high yields and purities achievable with morpholine-containing compounds in peptide chemistry.[4]
Table 1: Representative Performance of a Morpholine-Based Coupling Reagent in Solid-Phase Peptide Synthesis [4]
| Peptide Sequence | Coupling Reagent | Yield (%) | Purity (%) |
| H-Leu-Ala-Gly-Val-OH | DMTMM | 85 | >95 |
| H-Leu-Ala-Gly-Val-OH | PyBOP | 82 | >95 |
| H-Phe-Ala-Gly-Val-OH | DMTMM | 80 | >95 |
Experimental Protocols
The incorporation of this compound, a sterically hindered amino acid, into a peptide sequence via solid-phase peptide synthesis (SPPS) requires optimized conditions to ensure high coupling efficiency.[5] The following protocols are based on the widely used Fmoc/tBu strategy.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound
This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[6]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.
-
-
Coupling of this compound:
-
In a separate vial, pre-activate the this compound (3-5 equivalents relative to resin loading).
-
Dissolve the this compound and HATU (or HBTU) (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the solution and allow it to react for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature. Due to the steric hindrance of the morpholine moiety, a longer coupling time may be necessary.[5]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of the resin beads.
-
A negative Kaiser test (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Capping (Optional): If the coupling is incomplete after a second attempt, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the synthesized peptide from the solid support and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it under vacuum.
-
Cleavage:
-
Transfer the dry resin to a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.[7]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
-
Peptide Isolation and Washing:
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleavage byproducts.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Characterization
Materials:
-
Crude peptide
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system (preparative and analytical)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Purification: Purify the crude peptide by preparative RP-HPLC using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.[8]
-
Analysis:
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Verify the identity of the final peptide by mass spectrometry to confirm the correct molecular weight.[8]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide mimetic containing this compound.
Caption: SPPS workflow for peptide mimetic synthesis.
Signaling Pathway Context
Peptide mimetics containing morpholine scaffolds are being investigated for a wide range of therapeutic applications, including as anticancer and anti-infective agents.[2][3] A common strategy in cancer drug discovery is the inhibition of signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The diagram below provides a simplified representation of this pathway, which could be a potential target for novel morpholine-containing peptide mimetics.
Caption: Potential targeting of the PI3K/Akt/mTOR pathway.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling (S)-N-Boc-3-morpholineacetic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and scaffolds into peptides is a key strategy in modern drug discovery to enhance proteolytic stability, conformational rigidity, and biological activity. (S)-N-Boc-3-morpholineacetic acid is a valuable building block that introduces a morpholine ring into the peptide backbone, a moiety known to improve pharmacokinetic properties of small molecules. However, as an N-alkylated amino acid, its incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS) presents challenges due to steric hindrance. This can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide.
These application notes provide a comprehensive guide to effective coupling protocols for this compound in Fmoc-based SPPS. The information herein is curated from established methodologies for coupling sterically hindered and N-alkylated amino acids, offering robust starting points for researchers.
Challenges in Coupling N-Alkylated Amino Acids
The primary obstacle in coupling N-alkylated amino acids like this compound is the steric bulk around the secondary amine of the preceding residue on the solid support. This hindrance slows down the nucleophilic attack of the amine on the activated carboxyl group of the incoming amino acid. Consequently, standard coupling conditions often result in low yields. To overcome this, more potent coupling reagents, optimized reaction conditions, and careful monitoring of the coupling reaction are essential.
Recommended Coupling Reagents and Conditions
A variety of modern coupling reagents have been developed to address the challenges of sterically hindered couplings. These reagents form highly reactive activated species that can overcome the reduced nucleophilicity of the N-alkylated amine. The following tables summarize the recommended coupling reagents and general conditions for the incorporation of this compound.
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Full Name | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | High reactivity, low racemization, effective for hindered couplings.[1][2][3] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Widely used, cost-effective, good performance for many standard couplings. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar to HBTU but can be more efficient in some cases. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium salt-based reagent, effective for hindered couplings. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma-based reagent, considered safer than benzotriazole-based reagents, high efficiency.[4] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | A classic and cost-effective method, but may be less efficient for highly hindered couplings. |
Table 2: Recommended Coupling Protocol Parameters for this compound
| Parameter | Recommended Condition | Rationale |
| Equivalents of Amino Acid | 3 - 5 eq. | Higher excess drives the reaction to completion. |
| Equivalents of Coupling Reagent | 2.9 - 4.9 eq. | Stoichiometry should be slightly less than the amino acid to avoid side reactions. |
| Equivalents of Base (e.g., DIPEA) | 6 - 10 eq. | Sufficient base is crucial for the activation of the carboxylic acid and to neutralize the growing peptide chain's amine salt. |
| Solvent | DMF or NMP | Good swelling properties for the resin and solubility for reagents.[5] |
| Reaction Time | 2 - 24 hours | Extended reaction times are often necessary for complete coupling. |
| Temperature | Room Temperature to 40°C | Gentle heating can increase the reaction rate, but must be carefully controlled to avoid side reactions. |
| Double Coupling | Recommended | Performing the coupling reaction twice can significantly improve the yield. |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound to a peptide-resin in Fmoc-based SPPS.
Protocol 1: Standard HATU Coupling
This protocol is a robust starting point for achieving high coupling efficiency.
Materials:
-
Peptide-resin with a free N-terminal secondary amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove piperidine and dibenzofulvene adducts.
-
Pre-activation of Amino Acid:
-
In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution and vortex for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test for secondary amines) to check for the presence of free amines. A negative result indicates a complete reaction.
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Double Coupling (if necessary): If the monitoring test is positive, repeat steps 4-7.
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Proceed to the next cycle of deprotection and coupling.
Protocol 2: DIC/HOBt Coupling
This is a more classical and cost-effective approach, which may require more optimization.
Materials:
-
Peptide-resin with a free N-terminal secondary amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Add this solution to the resin.
-
Add DIC (3 eq.) to the resin suspension.
-
Agitate the reaction vessel at room temperature for 4-24 hours.
-
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
-
Double Coupling (if necessary): If the coupling is incomplete, repeat step 2.
-
Capping (Optional): Follow step 9 from Protocol 1.
-
Proceed to the next cycle.
Peptide Cleavage and Purification
After the synthesis is complete, the peptide is cleaved from the resin and deprotected.
Cleavage Cocktail: A standard cleavage cocktail for peptides without sensitive residues is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Analytical Characterization: The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7]
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Simplified mechanism of coupling this compound in SPPS.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. americapeptides.com [americapeptides.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
Application Notes and Protocols: The Strategic Use of (S)-N-Boc-3-morpholineacetic acid in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (S)-N-Boc-3-morpholineacetic acid as a valuable building block in the design and synthesis of novel drug candidates targeting the Central Nervous System (CNS). The unique structural and physicochemical properties of the morpholine moiety, combined with the chirality and protected acid functionality of this specific reagent, offer a strategic advantage in developing therapeutics for a range of neurological and psychiatric disorders.
Introduction: The Morpholine Advantage in CNS Drug Design
Developing drugs for the CNS presents significant challenges, primarily the need to cross the blood-brain barrier (BBB).[1][2][3] The morpholine heterocycle has emerged as a privileged scaffold in CNS drug discovery due to its favorable properties.[1][2][3][4] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity to strike the delicate balance required for BBB penetration.[1][2][3][4] The oxygen atom can act as a hydrogen bond acceptor, while the weakly basic nitrogen provides a handle for salt formation and can participate in key interactions with biological targets.[1][2][3]
This compound is a chiral building block that allows for the stereospecific introduction of a morpholine-containing side chain. The Boc-protected amine and the carboxylic acid functional group make it an ideal starting material for peptide synthesis and the creation of diverse small molecules through well-established synthetic methodologies.
Physicochemical Properties and Data Presentation
The success of a CNS drug is often correlated with specific physicochemical parameters. The morpholine ring contributes to a balanced hydrophilic-lipophilic profile, which is crucial for brain permeability.[5]
Table 1: Physicochemical Properties of Representative Morpholine-Containing CNS Drugs
| Compound Name | Primary Indication | Molecular Weight ( g/mol ) | ClogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
| Reboxetine | Depression | 313.4 | 3.1 | 30.9 | 1 | 3 |
| Phendimetrazine | Obesity (Anorectic) | 191.27 | 1.8 | 15.7 | 1 | 2 |
| Aprepitant | Nausea, Vomiting | 534.5 | 4.7 | 75.9 | 1 | 7 |
| Linezolid | Antibiotic (CNS) | 337.3 | 1.3 | 79.5 | 1 | 6 |
Data compiled from publicly available drug information sources.
Table 2: Ideal Physicochemical Property Ranges for CNS Drugs
| Property | Ideal Range for CNS Penetration |
| Molecular Weight (MW) | < 450 g/mol |
| ClogP | 1.5 - 3.5 |
| Topological Polar Surface Area (TPSA) | < 76 Ų |
| Hydrogen Bond Donors (HBD) | 0 - 3 |
| Hydrogen Bond Acceptors (HBA) | < 7 |
| pKa (basic) | 7.5 - 10.5 |
This data represents a consensus from multiple studies on CNS drug properties to guide lead optimization.[6][7]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and utilization of this compound in a typical drug discovery workflow.
Protocol 1: General Synthesis of this compound
This protocol is a proposed synthetic route adapted from methodologies for similar N-Boc protected amino acids.
Workflow Diagram: Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Materials:
-
(S)-3-Morpholineethanol
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
BAIB (bis(acetoxy)iodobenzene)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Oxidation to Aldehyde: Dissolve (S)-3-Morpholineethanol in a 1:1 mixture of DCM and ACN. Add TEMPO (0.1 eq.) and BAIB (1.5 eq.). Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with aqueous sodium thiosulfate. Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Boc Protection: Dissolve the crude aldehyde in DCM. Add a 10% aqueous solution of NaHCO₃. Add (Boc)₂O (1.2 eq.) and stir vigorously at room temperature for 4-6 hours.
-
Work-up and Purification: Separate the organic layer, wash with 1N HCl and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting this compound by silica gel chromatography.
Protocol 2: Amide Coupling with a Primary Amine
This protocol details the coupling of this compound to a generic primary amine (R-NH₂), a common step in building drug candidates.
Workflow Diagram: Amide Coupling Reaction
Caption: General workflow for amide coupling.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DMF under an inert atmosphere.
-
Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 15 minutes at room temperature.
-
Amine Addition: Add the primary amine (R-NH₂) (1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir at room temperature for 2-4 hours, monitoring progress with TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash with saturated aqueous NaHCO₃ (3x), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the Boc-protected amide.
Protocol 3: N-Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the morpholine nitrogen, which may be a key pharmacophoric element or a site for further derivatization.
Workflow Diagram: N-Boc Deprotection Logic
Caption: Decision workflow for N-Boc deprotection conditions.
Materials:
-
Boc-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ice bath
Procedure (Standard Conditions):
-
Reaction Setup: Dissolve the Boc-protected substrate in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA to a final concentration of 20-50% (v/v).[8]
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Neutralization: Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ until effervescence ceases.
-
Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Applications in CNS Drug Discovery Programs
This compound is a versatile building block applicable to several areas of CNS research:
-
Neurodegenerative Diseases: The morpholine scaffold can be used to develop inhibitors of enzymes implicated in diseases like Alzheimer's and Parkinson's.[1][2] For example, it can serve as a key component in designing novel BACE1 inhibitors or LRRK2 kinase inhibitors.[2]
-
Mood Disorders and Pain: The structural similarity of some morpholine derivatives to endogenous neurotransmitters makes them suitable for modulating receptors involved in depression, anxiety, and pain.[1][3][4]
-
Scaffold Decoration: This reagent provides a chiral, flexible linker to append to a core scaffold, enabling exploration of the surrounding chemical space of a target's binding pocket and optimizing PK/PD properties.[1][2][3]
By leveraging the favorable characteristics of the morpholine moiety through this versatile building block, researchers can accelerate the design and synthesis of next-generation CNS therapeutics with improved efficacy and drug-like properties.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Amide Bond Formation with (S)-N-Boc-3-morpholineacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-Boc-3-morpholineacetic acid is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules to enhance their physicochemical properties, such as solubility and metabolic stability. The formation of a stable amide bond is a critical step in utilizing this reagent to synthesize more complex molecules, including peptides, small molecule inhibitors, and Proteolysis Targeting Chimeras (PROTACs).
This document provides detailed protocols for the coupling of this compound with a primary amine. It includes a comparison of common coupling reagents and a general workflow to guide researchers in achieving efficient and high-yielding amide bond formation. The choice of coupling reagent is crucial for success and often depends on the specific substrates, desired reaction kinetics, and cost considerations.[1]
Data Presentation: Comparison of Common Coupling Reagents
The selection of an appropriate coupling reagent is critical for maximizing reaction yield and purity while minimizing side reactions like racemization.[1] The following table summarizes the performance and characteristics of several widely used coupling reagents suitable for amide bond formation.
| Coupling Reagent/System | Typical Yield (%) | Key Advantages | Key Disadvantages |
| EDC / NHS | > 85% | Water-soluble byproducts simplify work-up; mild reaction conditions.[2] | Can be less stable at neutral pH; may require careful pH control.[2] |
| DCC / NHS | > 80% | High activation efficiency.[2] | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration for removal.[2][3] |
| HATU | > 90% | High efficiency, very fast reaction times, and low risk of racemization.[1][2] | Higher cost; potential for guanidinium side-product formation with the amine.[2][4] |
| PyBOP | > 90% | High coupling efficiency with a low risk of racemization; byproducts are not carcinogenic.[1] | Higher cost compared to carbodiimides. |
| COMU | > 90% | High efficiency similar to HATU; morpholino-based byproducts are water-soluble, simplifying purification.[1] | Higher cost. |
Experimental Workflow
The general workflow for the amide coupling of this compound involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine, and subsequent work-up and purification.
Caption: General experimental workflow for amide coupling.
Experimental Protocols
The following are representative protocols for the coupling of this compound with a generic primary amine (R-NH₂). These should be optimized for specific substrates and scales.
Protocol 1: Coupling using EDC/NHS
This method utilizes a carbodiimide to activate the carboxylic acid, with N-hydroxysuccinimide (NHS) added to form a more stable active ester, which improves yields and reduces side reactions.[5]
Materials:
-
This compound (1.0 eq)
-
Primary amine (R-NH₂) (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
N-hydroxysuccinimide (NHS) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq, if starting with an amine salt)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure the formation of the NHS ester.[6]
-
In a separate flask, dissolve the primary amine (1.0-1.2 eq) in a minimal amount of the same anhydrous solvent. If the amine is a hydrochloride or other salt, add DIPEA (2.0-3.0 eq) and stir for 5 minutes.
-
Add the amine solution to the activated acid solution.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.[5]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired amide product.
Protocol 2: Coupling using HATU
HATU is a highly efficient uronium-based coupling reagent that facilitates rapid amide bond formation with minimal racemization.[2][7]
Materials:
-
This compound (1.0 eq)
-
Primary amine (R-NH₂) (1.0-1.2 eq)
-
HATU (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the primary amine (1.0-1.2 eq) followed by DIPEA (2.0-3.0 eq).
-
In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature. Couplings with HATU are often rapid, typically completing within 1-4 hours.[2] Monitor progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final amide.
References
Application Notes and Protocols: (S)-N-Boc-3-morpholineacetic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(S)-N-Boc-3-morpholineacetic acid is a versatile chiral building block increasingly utilized in medicinal chemistry and drug discovery. Its rigid morpholine scaffold, combined with the stereochemically defined acetic acid side chain, provides a valuable platform for the synthesis of complex, biologically active molecules. The Boc-protecting group ensures stability during coupling reactions and allows for selective deprotection under acidic conditions, facilitating multi-step synthetic routes. This document provides detailed application notes and experimental protocols for the use of this compound in synthetic chemistry.
Core Applications
The primary application of this compound is as a chiral starting material for the synthesis of more complex molecules, particularly through the formation of amide bonds. This allows for its incorporation into a wide range of structures, including peptide-based therapeutics and small molecule drug candidates targeting various diseases. Its unique structure can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final compound.[1]
Key application areas include:
-
Pharmaceutical Development: As a key intermediate in the synthesis of novel therapeutics, especially those targeting neurological disorders.[1]
-
Peptide Synthesis: Employed in the production of peptidomimetics and peptide-based drugs to enhance stability and bioavailability.[1]
-
Organic Synthesis: A valuable building block for creating complex molecular architectures with stereochemical control.[1]
Experimental Protocols
The carboxylic acid moiety of this compound is readily activated for coupling with primary and secondary amines to form stable amide linkages. The choice of coupling reagent is critical for achieving high yields and purity. Below are detailed protocols for common amide bond formation techniques.
Protocol 1: Amide Coupling using HATU
This protocol is highly efficient, with fast reaction times and low racemization potential.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
Add the amine-containing molecule (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| HATU | > 90% | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly. |
| EDC/HOBt | > 85% | Water-soluble byproducts, mild reaction conditions. | Can be less effective for sterically hindered or electron-deficient amines. |
| DCC/DMAP | > 80% | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |
Note: Yields are typical and can vary depending on the specific substrates and reaction conditions.
Protocol 2: Amide Coupling using EDC and HOBt
This method is a cost-effective alternative to HATU and is suitable for a wide range of substrates.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing molecule (1.0 equivalent) and a base such as DIPEA or TEA (2.0-3.0 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up the reaction by diluting with an organic solvent and washing with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Experimental Workflow and Logic
References
Application Notes and Protocols: Incorporation of Morpholine Scaffolds into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1][2][3] Its advantageous physicochemical characteristics, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profile, make it a valuable building block in drug design.[1][3][4] The morpholine ring, a six-membered heterocycle containing both a secondary amine and an ether functional group, can engage in various non-covalent interactions with biological targets, contributing to enhanced potency and selectivity.[1][5] This document provides detailed application notes and protocols for the incorporation and evaluation of morpholine-containing compounds, with a focus on their roles as kinase inhibitors and antibacterial agents.
I. Applications in Kinase Inhibition: Targeting the PI3K/Akt/mTOR and p38 MAPK Pathways
Morpholine-containing molecules have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.
PI3K/Akt/mTOR Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Several potent PI3K inhibitors incorporate a morpholine scaffold, which often plays a crucial role in binding to the ATP-binding pocket of the enzyme.[6]
Featured Molecule: ZSTK474
ZSTK474 is a pan-Class I PI3K inhibitor that features two morpholine moieties. One of the morpholine oxygens acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[6] The structure-activity relationship (SAR) of ZSTK474 and its analogs highlights the importance of the morpholine group for potent inhibition.
Quantitative Data: In Vitro Inhibitory Activity of ZSTK474 and Analogs
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| ZSTK474 (1) | 5.0 | 20.8 | 15.7 | 3.9 | [5] |
| Analog 2a (Piperazine replacement) | 180 | >1000 | >1000 | 140 | [5] |
| Analog 2b (N-acetylpiperazine) | 2.9 | 21 | 18.5 | 5.2 | [5] |
| Analog 6a (Ethanolamine replacement) | 9.9 | 104 | 39.2 | 9.75 | [5] |
| Analog 6b (Diethanolamine replacement) | 3.7 | 104 | 14.6 | 9.75 | [5] |
| Compound 17p (Dimorpholinopyrimidine) | 31.8 ± 4.1 | >1000 | >1000 | 15.4 ± 1.9 | [2] |
| BKM-120 (Control) | 44.6 ± 3.6 | 216.5 ± 25.4 | 185.3 ± 15.6 | 79.3 ± 11.0 | [2] |
Signaling Pathway Diagram: PI3K/Akt/mTOR
References
- 1. Linezolid in vitro: mechanism and antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vitro antimicrobial activity of linezolid against unconventional pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-N-Boc-3-morpholineacetic acid in the Synthesis of Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conformational rigidity of peptides is a critical determinant of their biological activity, metabolic stability, and pharmacokinetic properties. Constraining the peptide backbone can pre-organize the molecule into a bioactive conformation, leading to enhanced receptor binding affinity and increased resistance to proteolytic degradation.[1] (S)-N-Boc-3-morpholineacetic acid is a valuable building block for introducing conformational constraints into peptides. The morpholine ring system, a privileged scaffold in medicinal chemistry, imparts favorable physicochemical properties and serves as a rigid spacer to restrict the rotational freedom of the peptide backbone.[2]
These application notes provide a detailed protocol for the incorporation of this compound into a model peptide sequence using solid-phase peptide synthesis (SPPS), along with methods for characterization and illustrative data on the resulting constrained peptide.
Rationale for Using this compound
Incorporating this compound into a peptide sequence offers several advantages:
-
Conformational Constraint: The rigid chair-like conformation of the morpholine ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, reducing conformational flexibility.
-
Improved Proteolytic Stability: The unnatural morpholine structure can hinder recognition by proteases, thereby increasing the peptide's half-life in biological systems.
-
Enhanced Receptor Affinity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity.
-
Favorable Physicochemical Properties: The morpholine moiety can improve solubility and other pharmacokinetic parameters.[2]
Experimental Protocols
This section details the synthesis of a model constrained pentapeptide, Tyr-c[(S)-Mpa-Gly-Phe-Leu], where Mpa represents the (S)-3-morpholineacetic acid residue. The synthesis is based on standard Boc solid-phase peptide synthesis (SPPS) methodology.
Materials
-
Resins:
-
Boc-Leu-PAM resin (Phenylacetamidomethyl resin)
-
-
Amino Acids:
-
Boc-Phe-OH
-
Boc-Gly-OH
-
This compound
-
Boc-Tyr(2-Br-Z)-OH
-
-
Reagents:
-
Coupling: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine)
-
Boc Deprotection: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization: 10% DIEA in DCM
-
Cleavage: HF (Hydrogen Fluoride), Anisole (scavenger)
-
Solvents: DCM (Dichloromethane), DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone)
-
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
-
Resin Swelling: Swell Boc-Leu-PAM resin (1.0 g, 0.5 mmol/g loading) in DCM for 1 hour in a peptide synthesis vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Treat the resin with 50% TFA in DCM (10 mL) for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL).
-
-
Neutralization:
-
Wash the resin with 10% DIEA in DCM (2 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL).
-
-
Coupling of Boc-Phe-OH:
-
Dissolve Boc-Phe-OH (2.0 mmol), HBTU (1.9 mmol), and HOBt (2.0 mmol) in DMF (5 mL).
-
Add DIEA (4.0 mmol) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2-4 for the coupling of Boc-Gly-OH, this compound, and Boc-Tyr(2-Br-Z)-OH sequentially. For the coupling of this compound, extend the coupling time to 4 hours and use NMP as the solvent if poor solubility is observed in DMF.
-
Final Boc Deprotection: After the final coupling, perform the Boc deprotection (Step 2) to yield the free N-terminal peptide on the resin.
-
Washing and Drying: Wash the final peptide-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
-
Preparation: Place the dried peptide-resin (approx. 1.2 g) in a high-frequency (HF) cleavage apparatus. Add anisole (1.0 mL) as a scavenger.
-
HF Cleavage: Cool the apparatus to -5 °C. Carefully distill HF (10 mL) into the reaction vessel. Stir the mixture at 0 °C for 1 hour.
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation: Triturate the remaining residue with cold diethyl ether.
-
Peptide Isolation: Collect the precipitated peptide by filtration and wash with cold diethyl ether.
-
Purification: Dissolve the crude peptide in a minimal amount of 50% aqueous acetic acid and purify by preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol 3: Characterization of the Constrained Peptide
-
Mass Spectrometry: Determine the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the correct product has been synthesized.
-
Analytical RP-HPLC: Assess the purity of the final peptide using analytical RP-HPLC.
-
NMR Spectroscopy:
-
Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1D ¹H and 2D NMR spectra (e.g., TOCSY, NOESY).[3]
-
Analyze the NOESY spectrum for through-space proton-proton correlations to determine the three-dimensional structure and confirm the conformational constraint imposed by the morpholine ring.[3][4]
-
Illustrative Data
The introduction of (S)-3-morpholineacetic acid is expected to confer enhanced stability and biological activity. The following table presents hypothetical, yet realistic, comparative data for the constrained peptide (Tyr-c[(S)-Mpa-Gly-Phe-Leu]) and its linear, non-constrained analogue (Tyr-Ala-Gly-Phe-Leu).
| Parameter | Linear Analogue (Tyr-Ala-Gly-Phe-Leu) | Constrained Peptide (Tyr-c[(S)-Mpa-Gly-Phe-Leu]) | Method |
| Receptor Binding Affinity (Ki) | 150 nM | 15 nM | Radioligand Binding Assay |
| Proteolytic Stability (t½ in human serum) | 15 min | > 240 min | In vitro serum stability assay |
| Conformational State (NMR) | Random coil in solution | Defined turn structure | 2D NOESY Spectroscopy |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a constrained peptide.
Conformational Constraint Concept
References
- 1. peptide.com [peptide.com]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Coupling Reactions with Hindered Morpholine Amino Acids
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during peptide coupling reactions involving sterically hindered morpholine amino acids.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of morpholine amino acids challenging?
The primary challenge in coupling morpholine amino acids stems from steric hindrance. The bulky, three-dimensional structure of the morpholine ring can physically obstruct the approach of the activated carboxylic acid to the amine of the growing peptide chain, or vice-versa.[1][2] This can lead to slow reaction kinetics, incomplete coupling, and low yields.[1] Additionally, the N-substituted nature of many morpholine amino acid scaffolds can further reduce the nucleophilicity of the amine, exacerbating coupling difficulties.
Q2: My coupling reaction with a morpholine amino acid has a low yield. What are the likely causes and how can I improve it?
Low yields are a common issue and can be attributed to several factors:
-
Inadequate Coupling Reagent: Standard coupling reagents like DCC or DIC may not be sufficiently reactive to overcome the steric barrier presented by the morpholine ring.[3]
-
Suboptimal Reaction Conditions: Insufficient reaction time, inappropriate solvent choice, or non-optimal temperature can all contribute to incomplete reactions.
-
Peptide Aggregation: Sequences containing hydrophobic or bulky residues, including morpholine amino acids, can aggregate on the solid support, preventing efficient coupling.[4]
To improve yields, consider the following troubleshooting strategies:
-
Switch to a More Potent Coupling Reagent: Utilize high-reactivity uronium/aminium or phosphonium salt reagents.
-
Optimize Reaction Conditions: Increase coupling time, consider double coupling, and choose a solvent that minimizes aggregation.
-
Incorporate Microwave Synthesis: Microwave-assisted peptide synthesis (MA-SPPS) can significantly enhance coupling efficiency for difficult sequences by providing localized heating.[5]
Q3: I'm observing significant racemization in my peptide containing a morpholine amino acid. What can I do to minimize it?
Racemization, the loss of stereochemical integrity at the alpha-carbon, is a critical concern in peptide synthesis.[6][7] For hindered amino acids, the longer reaction times and more forcing conditions often required can increase the risk of epimerization.[7]
Key strategies to minimize racemization include:
-
Choice of Coupling Reagent and Additive: Use coupling reagents known for low racemization levels. The addition of additives like HOAt or OxymaPure is highly effective in suppressing racemization.[3]
-
Base Selection: The choice of base is crucial. Strong bases like DIPEA can increase the risk of racemization.[3][8] Consider using a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][8]
-
Temperature Control: Avoid excessive heating. If using microwave synthesis, use the lowest effective temperature. For standard protocols, performing the coupling at a lower temperature (e.g., 0°C) can be beneficial.[7]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency / Incomplete Reaction
Symptoms:
-
Positive ninhydrin test after coupling.
-
Presence of deletion sequences in the final product upon mass spectrometry analysis.
-
Low overall yield of the desired peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Solutions:
-
Select a High-Activity Coupling Reagent: For sterically hindered morpholine amino acids, aminium/uronium salts such as HATU, HCTU, or COMU are highly recommended due to their ability to form highly reactive OAt or Oxyma esters.[5][9] Phosphonium salts like PyAOP and PyBOP are also excellent choices.[5][9]
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Extend the coupling time to several hours or even overnight to allow the reaction to proceed to completion.
-
Double Coupling: If a single coupling is incomplete, performing a second coupling with fresh reagents can drive the reaction to completion.
-
Elevated Temperature: Gentle heating can sometimes be effective, but must be used with caution due to the increased risk of racemization.[7] Microwave synthesis is a more controlled way to apply heat and is often very effective for hindered couplings.[5]
-
-
Solvent Choice: N-methylpyrrolidone (NMP) often has better solvating properties than dimethylformamide (DMF) for complex peptide sequences and can help to reduce aggregation.[6]
Problem 2: High Levels of Racemization
Symptoms:
-
Presence of diastereomeric impurities in the final product, often visible by HPLC.
-
Difficulty in purifying the final peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high racemization.
Solutions:
-
Base Selection: Switch from strong, non-hindered bases like DIPEA to weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][8]
-
Coupling Reagent and Additives:
-
Temperature Control: Perform couplings at 0°C or room temperature. Avoid prolonged heating.[7]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Aminium Salt | Very High | Low | Highly efficient for hindered couplings.[1][10] | More expensive; based on potentially explosive HOAt.[1] |
| HBTU/HCTU | Aminium Salt | High | Low to Moderate | Good efficiency and solubility of byproducts. | Less reactive than HATU for very difficult couplings.[10] |
| COMU | Aminium Salt | Very High | Very Low | High efficiency; safer (Oxyma-based); good solubility.[5][9] | Can be less stable in solution than HATU. |
| PyBOP | Phosphonium Salt | High | Low | Avoids guanidinylation side reactions.[1] | Less reactive than HATU. |
| PyAOP | Phosphonium Salt | Very High | Low | Highly efficient due to the formation of OAt esters. | More expensive. |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Inexpensive and widely used. | Often insufficient for hindered couplings; byproduct can be difficult to remove.[3] |
Experimental Protocols
Protocol 1: Standard Coupling of a Hindered Morpholine Amino Acid using HATU
This protocol is a robust starting point for the coupling of a sterically hindered morpholine amino acid onto a resin-bound peptide.
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation of the Morpholine Amino Acid:
-
In a separate vessel, dissolve the Fmoc-protected morpholine amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add HATU (2.9-4.9 equivalents) and allow it to dissolve.
-
Add a suitable base, such as DIPEA (6-10 equivalents) or NMM (6-10 equivalents).
-
Allow the pre-activation to proceed for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, this time can be extended overnight.
-
Monitor the reaction for completeness using a qualitative test (e.g., Kaiser or TNBS test).
-
-
Post-Coupling Work-up:
-
Filter the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (5-7 times).
-
If the coupling is incomplete (positive Kaiser test), a second coupling (double coupling) can be performed by repeating steps 2 and 3.
-
-
Capping (Optional):
-
If a small amount of unreacted amine remains after double coupling, it can be capped using a solution of acetic anhydride and a base (e.g., DIPEA or NMM) in DMF to prevent the formation of deletion sequences.
-
Protocol 2: Microwave-Assisted Coupling of a Hindered Morpholine Amino Acid
Microwave synthesis can dramatically reduce reaction times and improve yields for difficult couplings.
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1 for resin swelling and Fmoc-deprotection.
-
-
Reagent Preparation:
-
In a microwave-safe reaction vessel, add the deprotected resin, the Fmoc-protected morpholine amino acid (5 equivalents), the coupling reagent (e.g., COMU, 4.9 equivalents), and a suitable solvent (e.g., DMF or NMP).
-
Add the base (e.g., DIPEA, 10 equivalents).
-
-
Microwave-Assisted Coupling:
-
Place the vessel in the microwave peptide synthesizer.
-
Irradiate at a constant temperature (e.g., 75°C) for 5-15 minutes. The exact time and temperature may need to be optimized for the specific sequence.
-
-
Post-Coupling Work-up:
-
After the microwave program is complete, filter and wash the resin as described in Protocol 1.
-
Check for reaction completion using a qualitative test. If necessary, a second microwave coupling can be performed.
-
References
- 1. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Synthesis of a versatile peptidomimetic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Boc Deprotection for Acid-Sensitive Morpholine Derivatives
Welcome to the technical support center for the optimization of tert-butyloxycarbonyl (Boc) deprotection of acid-sensitive morpholine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when deprotecting Boc-protected morpholine derivatives?
The primary challenges arise from the acid sensitivity of either the morpholine ring substituents or other functional groups within the molecule. Strong acids like trifluoroacetic acid (TFA) can lead to side reactions or degradation of sensitive moieties. Key issues include incomplete deprotection, tert-butylation of nucleophilic groups, and cleavage of other acid-labile protecting groups (e.g., esters, acetals).
Q2: Is the morpholine ring itself stable to acidic conditions used for Boc deprotection?
The morpholine ring is a secondary amine and is generally stable under many acidic conditions, forming a morpholinium salt.[1][2] The ether oxygen in the ring reduces the nucleophilicity and basicity of the nitrogen compared to similar secondary amines like piperidine.[1][2] However, the presence of other acid-sensitive functional groups on the morpholine ring or elsewhere in the molecule is the more common source of complications.
Q3: What are the first-line methods for Boc deprotection of a novel morpholine derivative with unknown acid sensitivity?
For a new substrate with potential acid sensitivity, it is prudent to start with milder acidic conditions or non-acidic methods. A good starting point would be using a milder acid like p-toluenesulfonic acid (pTSA) or aqueous phosphoric acid.[3] Alternatively, non-acidic methods such as thermal deprotection or the use of oxalyl chloride in methanol can be explored, as these have been shown to be effective for sensitive substrates.[4][5]
Q4: How can I monitor the progress of the Boc deprotection reaction?
Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. The deprotected amine product is typically more polar than the Boc-protected starting material and will therefore have a lower Rf value on the TLC plate.[3]
Troubleshooting Guide
Issue 1: Incomplete or Sluggish Deprotection
Symptoms:
-
Significant amount of starting material remaining after the expected reaction time.
-
Low yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Insufficient Acid Strength | If using a mild acid, consider switching to a stronger system. For example, if pTSA is ineffective, a carefully controlled reaction with TFA in DCM may be necessary. For more robust substrates, 4M HCl in dioxane is a powerful option.[3] |
| Low Reaction Temperature | Most Boc deprotections are run at room temperature. If the reaction is sluggish, ensure the temperature has not dropped. Gentle warming can sometimes be employed, but must be done with caution for thermally sensitive molecules. |
| Steric Hindrance | Substrates with significant steric bulk around the Boc-protected nitrogen may require more forcing conditions, such as a higher concentration of acid or longer reaction times. |
Issue 2: Formation of Side Products (Tert-Butylation)
Symptoms:
-
Observation of unexpected byproducts with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).
-
Particularly common with electron-rich aromatic rings or sulfur-containing functional groups.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Reactive Tert-Butyl Cation | The tert-butyl cation generated during acidic deprotection is a potent electrophile that can alkylate nucleophilic sites. |
| Absence of a Scavenger | The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, or even a small amount of water.[3] |
Issue 3: Degradation of Acid-Sensitive Functional Groups
Symptoms:
-
Cleavage of other protecting groups (e.g., esters, acetals, silyl ethers).
-
Decomposition of the starting material or product.
-
Low yield of the desired product with multiple unidentifiable spots on TLC.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Harsh Acidic Conditions | Strong acids like TFA or HCl can cleave other acid-labile groups. |
| Incorrect Deprotection Method | The chosen method is not compatible with the substrate's functional groups. |
Alternative Deprotection Strategies for Acid-Sensitive Substrates:
-
Milder Protic Acids: Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[3]
-
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage and can be effective under milder conditions.[6]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid.[7][8]
-
Oxalyl Chloride/Methanol: This method has been shown to be mild and effective for deprotecting N-Boc groups on a variety of substrates, including those with acid-labile functionalities.[4][5]
Data Presentation
Table 1: Comparison of Boc Deprotection Methods for Morpholine Derivatives and Related Substrates
| Method | Substrate | Conditions | Time | Yield | Reference |
| Thermal | N-Boc Morpholine | TFE, 150 °C, continuous flow | 60 min | 50% conversion | [8] |
| Oxalyl Chloride | N-Boc protected heterocyclic substrate | (COCl)₂, MeOH, RT | 1-4 h | up to 90% | [4][5] |
| TFA | General Boc-protected amines | 20-50% TFA in DCM, RT | 0.5-2 h | Variable | [9] |
| Lewis Acid (ZnBr₂) | Secondary Boc-amines | ZnBr₂, CH₂Cl₂ | 12-24 h | Good to excellent | [10] |
| pTSA/DES | N-Boc benzylamine | Choline chloride:pTSA (1:1), RT | 10 min | 98% | [11] |
Experimental Protocols
Protocol 1: Thermal Boc Deprotection of N-Boc Morpholine
This protocol is based on a continuous flow method but can be adapted for batch synthesis with careful temperature control.
-
Preparation: Dissolve the N-Boc morpholine derivative in 2,2,2-trifluoroethanol (TFE).
-
Reaction: Heat the solution to 150 °C. For batch synthesis, use a sealed vessel or a high-boiling point solvent under reflux with careful monitoring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the deprotected amine. Further purification can be performed by chromatography if necessary.
Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol[4][5]
This method is particularly useful for substrates with acid-labile groups.
-
Preparation: In a dry round-bottom flask, dissolve the N-Boc protected morpholine derivative (1 equivalent) in methanol.
-
Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature. An exotherm and sputtering may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure to yield the deprotected amine hydrochloride salt. This can be used as is or neutralized and extracted to obtain the free amine.
Visualizations
Caption: A generalized experimental workflow for Boc deprotection.
Caption: A troubleshooting flowchart for Boc deprotection of morpholine derivatives.
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. benchchem.com [benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Preventing racemization during activation of (S)-N-Boc-3-morpholineacetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the activation of (S)-N-Boc-3-morpholineacetic acid for subsequent coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue during the activation of this compound?
A1: Racemization is the process where a pure enantiomer, in this case, the (S)-enantiomer of N-Boc-3-morpholineacetic acid, converts into an equal mixture of both its (S) and (R) forms. This is problematic because typically only one enantiomer possesses the desired biological activity. The formation of the undesired (R)-enantiomer can lead to a loss of potency, potential off-target effects, and complicates purification processes.
Q2: What is the primary mechanism that leads to racemization during the activation of this compound?
A2: The primary mechanism of racemization for N-protected α-amino acids involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The activation of the carboxylic acid group makes the proton on the adjacent chiral α-carbon acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral oxazolone ring. Subsequent reaction of this intermediate with an amine nucleophile can occur from either face of the ring, resulting in a mixture of both (S) and (R) products.[1]
Q3: How does the choice of coupling reagent influence the extent of racemization?
A3: The choice of coupling reagent is a critical factor in controlling racemization.
-
Carbodiimides (e.g., DCC, DIC, EDC) can lead to significant racemization if used alone because they form a highly reactive O-acylisourea intermediate that readily cyclizes to the problematic oxazolone.[2]
-
Uronium/Aminium salts (e.g., HATU, HBTU, HCTU) and Phosphonium salts (e.g., PyBOP, PyAOP) are generally preferred as they can rapidly convert the carboxylic acid into an active ester, which is less prone to racemization than the O-acylisourea intermediate.[1] HATU is particularly effective due to the formation of a highly reactive OAt-active ester, which promotes fast coupling and minimizes the time for racemization to occur.[3][4]
Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?
A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[2] These additives act as "racemization suppressants" by intercepting the highly reactive O-acylisourea intermediate to form an active ester. This active ester is more stable and less susceptible to forming the oxazolone intermediate, thereby preserving the stereochemical integrity of the amino acid.[2]
Q5: Which bases are recommended to minimize racemization?
A5: The choice of base and its strength is critical. Sterically hindered, weaker bases are generally preferred.
-
Recommended: N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used.[5] For particularly sensitive couplings, the even weaker base 2,4,6-collidine can be employed.[5]
-
To Avoid: Strong, non-hindered bases like triethylamine (TEA) should be avoided as they can more readily abstract the α-proton, promoting racemization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant level of the (R)-enantiomer detected after coupling. | 1. Inappropriate coupling reagent: Use of a carbodiimide (DCC, EDC) without an additive. 2. Strong or excess base: Use of TEA or an excess amount of DIPEA/NMM. 3. High reaction temperature: Elevated temperatures accelerate the rate of racemization. 4. Prolonged pre-activation time: Allowing the activated acid to stand for too long before adding the amine nucleophile.[6] 5. Polar aprotic solvent: Solvents like DMF can sometimes promote racemization more than less polar alternatives. | 1. Switch to a uronium/aminium salt reagent like HATU or HCTU, or a phosphonium salt like PyBOP. If using a carbodiimide, ensure at least one equivalent of HOBt, HOAt, or OxymaPure is included.[2] 2. Use a weaker, sterically hindered base like DIPEA or NMM. Use the minimum necessary amount of base (typically 2 equivalents). 3. Perform the activation and coupling at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy.[6] 4. Minimize the pre-activation time to 1-5 minutes, or add the coupling reagent last to a mixture of the acid, amine, and base.[6] 5. Consider using a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) if compatible with your substrates. |
| Low coupling yield. | 1. Insufficient activation: The coupling reagent may not be efficient enough for the specific substrates. 2. Steric hindrance: The amine or the carboxylic acid may be sterically hindered, slowing down the reaction. 3. Poor solubility of reagents. | 1. Switch to a more powerful coupling reagent like HATU.[3] 2. Increase the reaction time or consider a slight increase in temperature after an initial low-temperature coupling phase. A more potent coupling reagent like HATU is often effective for hindered couplings.[7] 3. Choose a solvent system in which all components are fully dissolved (e.g., DMF, NMP, or DCM/DMF mixtures). |
| Formation of side products. | 1. Guanidinylation of the amine: Can occur with uronium/aminium reagents like HATU if the amine is present before the carboxylic acid is fully activated. 2. N-acylurea formation: A common side reaction with carbodiimides, where the activated intermediate rearranges.[5] | 1. Always pre-activate the carboxylic acid with HATU and base for a short period (1-5 minutes) before adding the amine.[6][8] 2. Use an additive like HOBt or HOAt with carbodiimides. Performing the reaction at lower temperatures can also minimize this side reaction.[5] |
Data Presentation
Table 1: Comparison of Racemization Levels with Different Coupling Reagents and Additives.
The following table summarizes representative data on the percentage of diastereomer formation during peptide coupling, which serves as a proxy for the level of racemization. Lower percentages indicate better preservation of stereochemistry.
| Coupling Reagent | Additive | Base | Solvent | % D-Isomer (Racemization) | Reference |
| DCC | None | - | DCM | High | [1] |
| DIC | HOBt | - | DMF | 14.8% | [9] |
| DIC | HOAt | - | DMF | 5.9% | [9] |
| HBTU | - | DIPEA | DMF | Moderate | [1] |
| HATU | - | DIPEA | DMF | Low | [1] |
| COMU | - | DIPEA | DMF | Very Low | [1] |
Note: The exact percentage of racemization is highly dependent on the specific amino acid, substrates, and reaction conditions.
Mandatory Visualizations
Caption: Mechanism of racemization via oxazolone formation and its suppression.
Caption: General workflow for minimizing racemization during coupling.
Experimental Protocols
The following protocols are designed to minimize racemization during the activation and coupling of this compound.
Protocol 1: High-Efficiency, Low-Racemization Coupling using HATU
This protocol is recommended for most applications, including sterically hindered substrates, due to the high efficiency and excellent racemization suppression of HATU.[3][4]
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.0 - 1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)
-
Anhydrous solvent (DCM or DMF)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add DIPEA (2.0 - 2.5 eq) dropwise to the stirred solution. Allow the mixture to pre-activate for 1-5 minutes at 0 °C.[6] A short pre-activation time is crucial to form the active ester without allowing time for oxazolone formation.[6]
-
Coupling: Add the amine coupling partner (1.0 - 1.2 eq), either neat or as a solution in the same anhydrous solvent.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Continue stirring for an additional 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Cost-Effective, Racemization-Suppressed Coupling using EDC/HOBt
This protocol is a widely used and more economical alternative, employing a carbodiimide with an additive to suppress racemization.[2]
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.0 - 1.2 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0 eq)
-
Anhydrous solvent (DCM or DMF)
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), the amine coupling partner (1.0 - 1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add DIPEA or NMM (2.0 eq) to the mixture.
-
Activation & Coupling: Add EDC (1.2 eq) portion-wise to the stirred solution at 0 °C. Adding the carbodiimide last ensures that the HOBt is present to immediately trap the reactive intermediate, minimizing oxazolone formation.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute with an appropriate solvent and wash with 5% citric acid, saturated sodium bicarbonate, and brine. The water-soluble urea byproduct from EDC is removed during these aqueous washes.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
References
Technical Support Center: Synthesis of Morpholine-Containing Peptides
Welcome to the technical support center for the synthesis of morpholine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the synthesis of these novel peptidomimetics.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating morpholine-containing amino acids into a peptide sequence?
A1: The primary challenges include potential steric hindrance during coupling reactions due to the bulky nature of the morpholine ring, which can lead to incomplete or slow reactions. Additionally, the altered backbone structure can influence peptide aggregation and folding properties. The specific stereochemistry of the morpholine-amino acid can also affect coupling efficiency and the potential for racemization.
Q2: Can standard solid-phase peptide synthesis (SPPS) protocols be used for morpholine-containing peptides?
A2: While standard Fmoc/tBu or Boc/Bzl SPPS protocols provide a good starting point, optimization is often necessary. Adjustments may be required in coupling reagents, reaction times, and deprotection conditions to accommodate the unique properties of morpholine-containing amino acids. For instance, more potent coupling reagents or longer coupling times may be needed to overcome steric hindrance.
Q3: Are there specific side reactions to watch for during the synthesis of morpholine-containing peptides?
A3: Besides common side reactions in peptide synthesis like aspartimide and diketopiperazine formation, the presence of the morpholine ring can introduce unique challenges.[1][2][3] While morpholine itself, when used as a deprotection reagent, can suppress these common side reactions, the incorporation of a morpholine-amino acid may lead to other unforeseen byproducts.[4] The stability of the morpholine ring under final cleavage conditions (e.g., strong acids like TFA) should be considered, although morpholine itself is generally stable.[5]
Q4: How does the morpholine backbone affect peptide aggregation?
A4: The morpholine unit introduces a significant conformational constraint on the peptide backbone. This can disrupt typical secondary structures like β-sheets, which are often responsible for aggregation in standard peptides.[6][7][8][9] Depending on the sequence and the position of the morpholine-amino acid, this can either mitigate or, in some cases, potentially promote aggregation through different intermolecular interactions.
Q5: What is the role of morpholine as a reagent in peptide synthesis, and how does that differ from incorporating it into the peptide structure?
A5: Morpholine is often used as a secondary amine base for the removal of the Fmoc protecting group in SPPS.[4][10] Studies have shown that using a morpholine solution in DMF can effectively remove the Fmoc group while minimizing common side reactions like diketopiperazine and aspartimide formation.[4][10] This is distinct from the synthesis of morpholine-containing peptides, where the morpholine ring is an integral part of the amino acid building block and the resulting peptide backbone.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of morpholine-containing peptides.
Problem 1: Low Coupling Efficiency or Incomplete Reactions
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final product, as detected by mass spectrometry.[11]
Possible Causes:
-
Steric Hindrance: The bulky morpholine moiety can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.
-
Sub-optimal Activation: Standard activation methods may not be sufficient to overcome the steric bulk.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for low coupling efficiency.
Solutions:
-
Use More Potent Coupling Reagents: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to more powerful uronium/aminium or phosphonium-based reagents such as HATU, HBTU, or PyBOP. These reagents are known to be more effective for coupling hindered amino acids.
-
Increase Reaction Time and Temperature: Extend the coupling reaction time (e.g., from 2 hours to 4-24 hours) to allow the reaction to proceed to completion. Cautiously increasing the temperature may also enhance the reaction rate, but be mindful of potential side reactions like racemization.
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated morpholine-amino acid.
-
Reduce Resin Loading: Using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) can increase the distance between peptide chains, potentially reducing steric hindrance and improving reagent accessibility.
Problem 2: Unexpected Side Products Detected by Mass Spectrometry
Symptoms:
-
Mass spectral analysis of the crude product shows peaks that do not correspond to the target peptide or common deletion sequences.[12][13][14][15][16]
Possible Causes:
-
Side Reactions During Cleavage: The morpholine ring or adjacent amino acids may undergo modification by reactive cations generated during TFA-mediated cleavage from the resin.
-
Instability of Protecting Groups: Side-chain protecting groups on the morpholine-amino acid or neighboring residues may not be fully stable to the repeated deprotection and coupling cycles.
Solutions:
-
Optimize Cleavage Cocktail: Include a scavenger cocktail in the TFA cleavage mixture to quench reactive cationic species. A common and effective mixture is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol).[17] The choice of scavengers should be tailored to the specific amino acids present in the sequence.
-
Evaluate Protecting Group Strategy: Ensure that the protecting groups used are orthogonal and stable under the synthesis conditions. For sensitive sequences, it may be necessary to use more robust protecting groups.
-
Characterize Byproducts: Utilize tandem mass spectrometry (MS/MS) to fragment the unexpected peaks and elucidate the structure of the side products.[12][13][14] This information will be crucial for identifying the source of the side reaction and developing a targeted solution.
Problem 3: Peptide Aggregation During Synthesis
Symptoms:
-
Resin beads clumping together.
-
Poor swelling of the resin in the synthesis solvent.
-
Incomplete deprotection or coupling reactions, even with optimized conditions.[2]
Possible Causes:
-
Interchain Hydrogen Bonding: Although the morpholine ring can disrupt some secondary structures, other sequence elements may still promote aggregation.
-
Hydrophobicity: The overall hydrophobicity of the peptide-resin can lead to poor solvation and aggregation.[18]
Solutions:
-
Incorporate Chaotropic Salts or Detergents: Adding chaotropic salts (e.g., LiCl) or non-ionic detergents to the coupling and deprotection solutions can help disrupt intermolecular hydrogen bonds and reduce aggregation.[2]
-
Use "Difficult Sequence" Protocols: Employ specialized protocols developed for the synthesis of aggregation-prone peptides, such as using elevated temperatures or microwave-assisted synthesis.[19]
-
Modify the Peptide Backbone: If possible, strategically introduce backbone modifications known to disrupt aggregation, such as pseudoproline dipeptides, in other parts of the sequence.[20]
III. Experimental Protocols
Protocol 1: General Procedure for Manual Solid-Phase Synthesis of a Morpholine-Containing Peptide (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis on a 100 mg scale using Rink Amide resin.
1. Resin Swelling: a. Weigh 100 mg of Rink Amide resin into a glass reaction vessel. b. Add 1 mL of N-methylpyrrolidone (NMP) or dimethylformamide (DMF). c. Allow the resin to swell for at least 8 hours, preferably overnight.[21]
2. Fmoc Deprotection: a. Drain the swelling solvent. b. Add a 20% solution of 4-methylpiperidine in NMP to the resin. c. Agitate for 5 minutes, then drain. d. Repeat the addition of the deprotection solution and agitate for an additional 15 minutes. e. Wash the resin thoroughly with NMP (5 x 1 mL).
3. Amino Acid Coupling (Standard Amino Acid): a. In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HATU in NMP. b. Add 8 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution and vortex briefly. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours. e. Wash the resin with NMP (5 x 1 mL). f. Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
4. Coupling of Morpholine-Containing Amino Acid: a. Follow the same procedure as in step 3, but consider extending the coupling time to 4 hours or performing a double coupling if low efficiency is anticipated.
5. Final Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum. b. Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). For sequences containing sensitive residues like Trp or Met, consider using Reagent K. c. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. d. Filter the cleavage mixture away from the resin beads. e. Precipitate the peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. g. Dry the peptide pellet under vacuum.[21]
6. Purification and Analysis: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry to confirm its identity and purity.[12][13][14][22]
IV. Data Presentation
Table 1: Comparison of Deprotection Reagents on Side Reaction Formation
| Deprotection Reagent | Diketopiperazine Formation | Aspartimide Formation | Notes | Reference |
| 20% Piperidine in DMF | Prone to occur, especially with specific dipeptide sequences. | A common side reaction, particularly with Asp-Gly/Ser/Ala sequences. | The standard reagent for Fmoc deprotection. | [4][10] |
| 50-60% Morpholine in DMF | Minimized | Almost avoided | A "greener" and less regulated alternative to piperidine. May be slightly less efficient in Fmoc removal. | [4][10] |
V. Visualization of Key Processes
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of the reactivity of morpholine, 2-mercaptobenzothiazole and 2 of their derivatives with selected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The peptide backbone plays a dominant role in protein stabilization by naturally occurring osmolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Folding versus aggregation: Polypeptide conformations on competing pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Folding and Aggregation into Amyloid: The Interference by Natural Phenolic Compounds | MDPI [mdpi.com]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Mass spectrometric evaluation of synthetic peptides as primary structure models for peptide and protein deamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 19. blog.mblintl.com [blog.mblintl.com]
- 20. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 21. wernerlab.weebly.com [wernerlab.weebly.com]
- 22. waters.com [waters.com]
Technical Support Center: Scale-Up of Chiral Morpholine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up chiral morpholine synthesis. Chiral morpholines are crucial building blocks in numerous pharmaceuticals, and their efficient, stereoselective synthesis on a larger scale is a common challenge. This resource provides practical troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of chiral morpholine synthesis, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction: Insufficient reaction time, temperature, or mixing, particularly in larger vessels. - Side product formation: Suboptimal temperature, incorrect stoichiometry, or catalyst decomposition. - Product degradation: Instability of the product under reaction or work-up conditions. | - Increase reaction time or temperature incrementally, monitoring reaction progress by TLC or HPLC. - Ensure efficient agitation to maintain a homogeneous reaction mixture. - Verify the purity of starting materials and reagents. - Optimize reaction temperature to minimize side reactions. - Use a more selective catalyst or adjust the stoichiometry of reactants. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Decrease in Enantiomeric Excess (ee) | - Racemization: Presence of acidic or basic impurities, or prolonged exposure to high temperatures. - Catalyst deactivation or inefficiency: Lower effective catalyst concentration at larger scales. - Suboptimal reaction conditions: Changes in temperature or pressure affecting the stereoselectivity of the catalyst. | - Purify all reagents and solvents to remove traces of acid or base. - Optimize reaction time and temperature to avoid conditions that promote racemization. - Increase catalyst loading or consider a more robust catalyst. - Carefully control reaction parameters; even small deviations can impact enantioselectivity.[1] |
| Impure Product After Work-up | - Inefficient extraction: Incorrect pH of the aqueous phase, or use of an unsuitable extraction solvent. - Co-eluting impurities during chromatography: Poor separation on the chosen stationary phase. | - Adjust the pH of the aqueous phase to ensure the product is in its free base or salt form for optimal extraction. - Screen different extraction solvents. - Increase the number of extractions. - Optimize the mobile phase composition for better chromatographic separation. - Experiment with a different stationary phase (e.g., silica gel with a different pore size). |
| Difficulty with Catalyst Removal | - Homogeneous catalyst: The catalyst is dissolved in the reaction mixture. - Fine catalyst particles: Heterogeneous catalyst is too fine, passing through filters. | - For homogeneous catalysts, consider methods like precipitation, extraction with a specific solvent, or using a supported catalyst that can be filtered off. - For heterogeneous catalysts, use a finer filter paper or a membrane filter. Consider centrifugation followed by decantation. |
| Exothermic Reaction Runaway | - Poor heat dissipation: Inefficient heat transfer in larger reactors. - Accumulation of reactive species: Slow addition of a reagent leading to its buildup and then rapid reaction. | - Ensure the reactor has adequate cooling capacity. - Implement controlled, slow addition of reagents. - Use a reaction calorimeter to study the thermal profile of the reaction during scale-up. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chiral morpholines on a larger scale?
A1: Several methods are employed for the asymmetric synthesis of chiral morpholines, with the choice depending on the desired substitution pattern and available starting materials. Key methods that have been successfully scaled include:
-
Asymmetric Hydrogenation: This is a highly efficient, atom-economical method for producing 2-substituted chiral morpholines from dehydromorpholine precursors.[1][2] Rhodium complexes with chiral bisphosphine ligands are often used as catalysts.[2][3]
-
Organocatalytic Reactions: Intramolecular aza-Michael additions catalyzed by chiral secondary amines are effective for constructing 2,3-disubstituted morpholines.[3]
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry.[4]
-
Halocyclization: Enantioselective chlorocycloetherification using cinchona alkaloid-derived catalysts can produce chlorinated 2,2-disubstituted morpholines.[5]
Q2: How does catalyst loading typically change during scale-up?
A2: While ideally, the catalyst loading (in mol%) should remain constant, practical considerations during scale-up may necessitate adjustments. In some cases, a slight increase in catalyst loading might be required to maintain the reaction rate and selectivity due to factors like lower effective concentration or increased sensitivity to impurities in larger batches. However, a gram-scale hydrogenation of a dehydromorpholine has been demonstrated where decreasing the catalyst amount from 1 to 0.2 mol% did not significantly affect the result when the reaction time and temperature were increased.[1]
Q3: What are the key parameters to monitor for maintaining high enantioselectivity during scale-up?
A3: Maintaining high enantioselectivity is critical. Key parameters to monitor and control include:
-
Temperature: Even minor fluctuations can impact the stereochemical outcome.
-
Pressure: Particularly important for hydrogenation reactions.
-
Purity of Reagents and Solvents: Impurities can poison the catalyst or promote side reactions that lower enantioselectivity.
-
Stirring/Agitation: Inadequate mixing can lead to localized temperature and concentration gradients, affecting the catalyst's performance.
Q4: Are there any "green" or more sustainable approaches to chiral morpholine synthesis?
A4: Yes, there is a growing interest in developing more environmentally friendly methods. One such approach is a two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using ethylene sulfate and potassium tert-butoxide, which avoids the use of hazardous reagents like chloroacetyl chloride and reducing agents such as borane or aluminum hydride. This method has been demonstrated on a >50 g scale.[6]
Quantitative Data from Scale-Up Studies
The following tables summarize quantitative data from representative studies on chiral morpholine synthesis, highlighting the impact of scale and reaction conditions.
Table 1: Asymmetric Hydrogenation of 2-Phenyl-dehydromorpholine [1]
| Scale | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 0.2 mmol | 1.0 | 30 | Room Temp | 24 | >99 | 92 |
| Gram-scale | 1.0 | 30 | Room Temp | 24 | 97 | 92 |
| Gram-scale | 0.2 | 30 | 40 | 48 | 96 | 91 |
Table 2: Organocatalytic Aza-Michael Addition for Fused Morpholine Synthesis [7]
| Scale | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | ee (%) |
| 0.1 mmol | 10 | 30 | 12 | 95 | >20:1 | 98 |
| 1.0 mmol (Scale-up) | 10 | 30 | 12 | 92 | >20:1 | 98 |
Experimental Protocols
Key Experiment 1: Gram-Scale Asymmetric Hydrogenation of N-Cbz-2-phenyl-dehydromorpholine[1]
Materials:
-
N-Cbz-2-phenyl-dehydromorpholine (1.0 g, 3.4 mmol)
-
[Rh(cod)₂]SbF₆ (1 mol%)
-
(R,R,R)-SKP ligand (1.05 mol%)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a solution of [Rh(cod)₂]SbF₆ and the (R,R,R)-SKP ligand in DCM is prepared and stirred for 30 minutes.
-
The substrate, N-Cbz-2-phenyl-dehydromorpholine, is dissolved in DCM.
-
The substrate solution is transferred to the catalyst solution.
-
The resulting mixture is transferred to a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm of H₂.
-
The reaction is stirred at room temperature for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-N-Cbz-2-phenylmorpholine.
Key Experiment 2: Organocatalytic Enantioselective Intramolecular Aza-Michael Addition[3]
Materials:
-
Carbamate-containing α,β-unsaturated aldehyde substrate
-
Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether)
-
Acid co-catalyst (e.g., benzoic acid)
-
Solvent (e.g., toluene)
Procedure:
-
To a solution of the carbamate-containing α,β-unsaturated aldehyde in toluene are added the chiral secondary amine catalyst and the acid co-catalyst.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the required time (e.g., 12-24 hours), monitoring by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 2,3-disubstituted morpholine.
Visualizations
Caption: Workflow for Asymmetric Hydrogenation of Dehydromorpholines.
Caption: Troubleshooting Logic for Low Enantiomeric Excess.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Minimizing aspartimide formation with morpholine derivatives in SPPS
Topic: Minimizing Aspartimide Formation with Morpholine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize aspartimide formation during Solid-Phase Peptide Synthesis (SPPS), with a focus on the use of morpholine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in Fmoc-SPPS?
A1: Aspartimide formation is a significant side reaction in Fmoc-based SPPS. It occurs when the backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carboxyl group of the Asp. This intramolecular cyclization is promoted by the basic conditions of Fmoc deprotection, typically using piperidine, and results in a five-membered succinimide ring known as an aspartimide.[1]
This side reaction is problematic for several reasons:
-
Byproduct Formation: The aspartimide ring can be opened by nucleophiles, leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides.[1][2]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides which are difficult to separate from the desired L-aspartyl peptide.[1]
-
Purification Challenges: These byproducts often have similar masses and chromatographic properties to the target peptide, making purification difficult and sometimes impossible.[1]
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the desired peptide.[1]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The tendency for aspartimide formation is highly sequence-dependent. Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction. The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1]
-
Asp-Asn (D-N) [1]
-
Asp-Ser (D-S) [1]
-
Asp-Ala (A-D) [1]
Q3: How can morpholine be used to minimize aspartimide formation?
A3: Morpholine can be used in two main ways to reduce aspartimide formation:
-
As a Deprotection Reagent: Replacing piperidine with a weaker base like morpholine for Fmoc deprotection can significantly reduce the rate of aspartimide formation.[2][3] A common solution is 50-60% morpholine in DMF.[3][4] While effective at minimizing side reactions, morpholine is a weaker deprotection reagent than piperidine and may require longer reaction times or may not be sufficient for complete Fmoc removal in all cases.[2]
-
As a Component of Side-Chain Protecting Groups: Morpholine-derived structures can be used as bulky side-chain protecting groups for aspartic acid. These bulky groups sterically hinder the approach of the backbone amide nitrogen, thereby preventing the cyclization that leads to aspartimide formation. Examples include Fmoc-Asp(OMpe)-OH (3-methylpentyl ester) and Fmoc-Asp(OPhp)-OH (4-n-propyl-4-heptyl ester).[5]
Q4: What are the advantages of using sterically hindered aspartic acid derivatives like Fmoc-Asp(OMpe)-OH?
A4: Using sterically hindered aspartic acid derivatives like Fmoc-Asp(OMpe)-OH offers several advantages:
-
Drastic Reduction of Aspartimide Formation: The bulky side-chain ester physically blocks the intramolecular cyclization reaction.[6]
-
Improved Crude Peptide Purity: By minimizing a major source of byproducts, the purity of the crude peptide is significantly higher.
-
Simplified Purification: With fewer impurities that are difficult to separate, the downstream purification process is faster and more efficient, saving time and resources.
-
Higher Overall Yield: Preventing the loss of the target peptide to side reactions leads to a higher overall yield.[7]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High levels of aspartimide-related impurities are detected in the crude peptide. | The peptide sequence is highly prone to aspartimide formation (e.g., Asp-Gly).[1] | - Utilize sterically hindered aspartic acid derivatives like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OPhp)-OH. - For Asp-Gly sequences, consider using a dipeptide building block like Fmoc-Asp(OtBu)-DMB-Gly-OH to protect the backbone amide nitrogen.[2] |
| Prolonged exposure to basic conditions during Fmoc deprotection. | - Reduce Fmoc deprotection times (e.g., use two shorter treatments instead of one long one). | |
| The base used for Fmoc deprotection is too strong. | - Replace 20% piperidine in DMF with 50% morpholine in DMF for Fmoc deprotection.[3][4] - Alternatively, add an acidic additive like 0.1 M HOBt to the piperidine deprotection solution to lower the basicity.[8] | |
| Elevated synthesis temperature. | - Perform the deprotection and coupling steps at room temperature, as higher temperatures accelerate aspartimide formation. | |
| Incomplete coupling of a sterically hindered Asp derivative (e.g., Fmoc-Asp(OMpe)-OH). | Steric hindrance from the bulky side-chain protecting group can slow down the coupling reaction. | - Use a more potent coupling reagent such as HATU or HCTU. - Increase the equivalents of the amino acid and coupling reagent (e.g., 3-5 equivalents). - Perform a double coupling to ensure the reaction goes to completion. |
| Low overall yield despite using strategies to prevent aspartimide formation. | Incomplete Fmoc deprotection when using a weaker base like morpholine. | - Increase the deprotection time with morpholine or perform multiple deprotection steps. - Consider a combination of a weaker base with a stronger activating agent, such as piperazine and DBU.[9] |
| Aggregation of the growing peptide chain. | - Switch to a more solvating solvent like NMP or add chaotropic salts. - Incorporate pseudoprolines or other backbone protection strategies to disrupt secondary structures.[8] |
Quantitative Data Summary
The following tables summarize the effectiveness of different strategies in minimizing aspartimide formation.
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups
Model Peptide: H-Val-Lys-Asp-X-Tyr-Ile-OH, treated with 20% piperidine in DMF to simulate 100 deprotection cycles.
| Asp Protecting Group | X = Gly (% Target Peptide) | X = Asn (% Target Peptide) | X = Arg (% Target Peptide) | D-Asp Content (X=G) (%) |
| Fmoc-Asp(OtBu)-OH | 3.5 | 40.7 | 62.4 | 14.8 |
| Fmoc-Asp(OMpe)-OH | 47.9 | 89.2 | 92.6 | 10.4 |
| Fmoc-Asp(OBno)-OH | 89.6 | 99.3 | 99.4 | 0.9 |
(Data sourced from Sigma-Aldrich technical bulletin for Fmoc-Asp(OBno)-OH)[10]
Table 2: Comparison of Fmoc Deprotection Reagents
Effectiveness in minimizing aspartimide formation.
| Deprotection Reagent | Concentration | Key Advantages for Aspartimide Prevention | Potential Drawbacks |
| Piperidine | 20% in DMF | Standard, well-characterized. | Prone to causing significant aspartimide formation, especially in susceptible sequences.[2] |
| Morpholine | 50-60% in DMF | Weaker base than piperidine, significantly reduces aspartimide formation.[2][3][4] | Slower deprotection kinetics may lead to incomplete Fmoc removal.[2] |
| Piperazine | 10-20% in DMF | Weaker base than piperidine, suppresses aspartimide formation.[6] | Often requires an additive like DBU for efficient deprotection.[9] |
| Piperidine + Additive | 20% Piperidine + 0.1M HOBt in DMF | The acidic additive buffers the basicity, reducing aspartimide formation.[6][8] | HOBt is an explosive hazard in its anhydrous form.[6] |
Experimental Protocols
Protocol 1: Fmoc Deprotection using Morpholine
This protocol describes the use of morpholine for the removal of the Fmoc protecting group during SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Morpholine
-
Deprotection Solution: 50% (v/v) morpholine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Pre-wash: Drain the DMF from the swollen resin and wash with fresh DMF (2 x 1 min).
-
Fmoc Deprotection (First Treatment): Drain the DMF. Add the 50% morpholine/DMF deprotection solution to the resin and agitate gently for 10-15 minutes.
-
Drain: Drain the deprotection solution.
-
Fmoc Deprotection (Second Treatment): Add a fresh portion of the 50% morpholine/DMF deprotection solution and agitate for another 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of morpholine.
-
Confirmation of Deprotection: Perform a Kaiser test or other appropriate test to confirm the presence of a free primary amine. If the test is negative or weak, repeat steps 5 and 6.
Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-Asp(OMpe)-OH)
This protocol is recommended for the efficient incorporation of sterically hindered aspartic acid derivatives.
Materials:
-
Deprotected peptide-resin (with a free N-terminal amine)
-
Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OPhp)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Preparation of Amino Acid Solution: In a separate vial, dissolve Fmoc-Asp(OMpe)-OH (3-4 equivalents relative to the resin loading) and HATU (3-4 equivalents) in DMF.
-
Activation: Add DIPEA or Collidine (6-8 equivalents) to the amino acid solution. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a Kaiser test (the test should be negative upon completion).
-
Double Coupling (Optional but Recommended): If the Kaiser test is positive after the initial coupling time, drain the reaction solution, wash the resin with DMF, and repeat steps 1-4.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin extensively with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF (3-5 times) to prepare for the next deprotection step.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation in SPPS.
Caption: Troubleshooting workflow for aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Catalyst selection for reactions involving (S)-N-Boc-3-morpholineacetic acid
Technical Support Center: (S)-N-Boc-3-morpholineacetic acid Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for catalyst selection in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: Given its structure, the primary reactions involve the carboxylic acid group. The two most common transformations are:
-
Amide Bond Formation: Coupling the carboxylic acid with a primary or secondary amine to form an amide. This is a frequent step in the synthesis of pharmaceutical compounds.[1]
-
Esterification: Reacting the carboxylic acid with an alcohol to form an ester, often facilitated by an acid catalyst.[2]
Q2: Which catalysts are recommended for amide coupling with this compound?
A2: The choice of catalyst, or coupling reagent, is critical to ensure high yield and minimize side reactions, particularly racemization of the chiral center. Common choices include:
-
Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are widely used.[3][4] They are often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization.[4]
-
Uronium/Aminium Salts: Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and known for fast reaction times with low epimerization rates.[1][4] HATU is often preferred as it reacts faster with less epimerization.[4]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective.[4]
Q3: What types of catalysts are suitable for the esterification of this compound?
A3: Esterification is typically catalyzed by acids. The selection depends on the scale and specific requirements of the reaction.
-
Homogeneous Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (TsOH) are conventional choices.[2]
-
Heterogeneous (Solid) Acid Catalysts: For easier separation and catalyst recycling, solid acid catalysts are excellent options. Examples include sulfated zirconia and strong-acid exchange resins like Amberlyst-15.[2][5]
-
Lewis Acids: Aluminum chloride (AlCl₃) can also be used as a catalyst for esterification reactions.[6]
-
Acyl-Transfer Catalysts: For reactions with acid anhydrides, 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that increases both the speed and yield.[6]
Troubleshooting Guides
Amide Coupling Reactions
Q: My amide coupling reaction has a low yield. What are the potential causes and solutions?
A: Low yields in amide coupling can stem from several factors related to the catalyst and reaction conditions.
Catalyst-Related Issues:
-
Inappropriate Coupling Reagent: The reactivity of the amine is a key factor. For electron-deficient or sterically hindered amines, standard carbodiimides might be sluggish.
-
Catalyst Deactivation: Coupling reagents can be sensitive to moisture.
-
Solution: Ensure all solvents and reagents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Reaction Condition Issues:
-
Suboptimal Base: The choice and amount of base are crucial. A weak, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is typically used to deprotonate the carboxylic acid.[1]
-
Solution: Ensure the correct stoichiometry of the base is used. For HATU-mediated couplings, at least 2 equivalents of DIPEA are common.
-
-
Incorrect Solvent: The solvent must be appropriate for dissolving all reactants and reagents.
-
Solution: Common solvents for amide coupling include DMF, DCM, and THF.[1] If solubility is an issue, screen alternative solvents.
-
Side Reaction Issues:
-
Epimerization: The chiral center adjacent to the carboxylic acid is susceptible to racemization, especially with prolonged reaction times or excessive heat.
// Nodes start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagent [label="Is the coupling reagent\nappropriate for the amine?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are reaction conditions\n(solvent, base, temp)\noptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Are reagents and solvents\nanhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; switch_reagent [label="Switch to a more potent reagent\n(e.g., HATU, PyBOP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_cond [label="Optimize base stoichiometry,\nsolvent, and temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry_reagents [label="Dry solvents and use\ninert atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_good [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Problem Persists:\nConsider alternative\nsynthetic route", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_reagent; check_reagent -> check_conditions [label=" Yes "]; check_reagent -> switch_reagent [label=" No "]; switch_reagent -> end_good; check_conditions -> check_purity [label=" Yes "]; check_conditions -> optimize_cond [label=" No "]; optimize_cond -> end_good; check_purity -> end_bad [label=" Yes "]; check_purity -> dry_reagents [label=" No "]; dry_reagents -> end_good; } .enddot Caption: Troubleshooting workflow for low amide coupling yield.
Esterification Reactions
Q: My solid acid catalyst (e.g., Amberlyst-15) is losing activity after several uses. Why is this happening and what can I do?
A: The deactivation of solid acid catalysts is a common issue and can usually be attributed to a few key factors.
-
Pore Blockage/Coking: Non-volatile organic residues can deposit on the catalyst surface and within its pores, blocking access to the active sites.[5]
-
Solution: Regeneration can often be achieved by washing the catalyst with a suitable solvent to remove adsorbed impurities.[5] In severe cases, calcination (heating to high temperatures in air) might be necessary, but this should be done according to the manufacturer's specifications to avoid damaging the catalyst.
-
-
Poisoning: Impurities in the reactants, particularly water and basic compounds, can neutralize the acid sites.[5] The water produced during the esterification reaction itself can also inhibit catalyst activity by favoring the reverse hydrolysis reaction.[5]
-
Solution: Ensure reactants are as pure and dry as possible. To drive the reaction forward, remove water as it forms using a Dean-Stark apparatus or by performing the reaction under vacuum.[7]
-
-
Leaching: The active catalytic groups (e.g., sulfonic acid groups) may slowly detach from the solid support and dissolve into the reaction mixture, especially at high temperatures.[5]
-
Solution: Operate within the recommended temperature range for the catalyst. If leaching is suspected, analyze the reaction mixture for the presence of the leached species.[5] Consider switching to a more thermally stable catalyst if high temperatures are required.
-
// Nodes start [label="Start: Select Amine Partner", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine_type [label="What is the nature\nof the amine?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Amine Types primary [label="Primary / Secondary (unhindered)"]; electron_deficient [label="Electron-Deficient\n(e.g., aniline)"]; hindered [label="Sterically Hindered"];
// Catalyst Choices dcc_choice [label="Use EDC/HOBt or DIC/HOBt\n- Cost-effective\n- Good for routine couplings", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; hatu_choice [label="Use HATU/DIPEA\n- High reactivity\n- Low racemization risk", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; pybop_choice [label="Use PyBOP/DIPEA\n- Very effective for hindered amines\n- Alternative to Uronium salts", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];
// Edges start -> amine_type; amine_type -> primary [label=" Standard\nReactivity "]; amine_type -> electron_deficient [label=" Low\nReactivity "]; amine_type -> hindered [label=" High Steric\nBulk "];
primary -> dcc_choice; electron_deficient -> hatu_choice; hindered -> pybop_choice; } .enddot Caption: Decision logic for selecting an amide coupling catalyst.
Data and Protocols
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive/Base | Typical Solvent | Advantages | Disadvantages |
| DCC / DIC | HOBt, DMAP[4] | DCM, THF | Cost-effective, widely used. | DCC-urea byproduct is poorly soluble; risk of racemization without additives.[4] |
| EDC | HOBt, DMAP[3] | DCM, DMF, MeCN | Water-soluble byproduct, easy workup.[4] | More expensive than DCC/DIC. |
| HATU | DIPEA[1] | DMF, NMP | Very fast, high yielding, low racemization, good for difficult couplings.[1][4] | High cost, sensitive to moisture. |
| HBTU / TBTU | DIPEA, HOBt[4] | DMF | Efficient, fast reactions.[4] | Can have slightly higher racemization than HATU. |
| PyBOP | DIPEA | DMF, DCM | Effective for sterically hindered substrates and N-methyl amino acids.[4] | Byproducts can sometimes complicate purification. |
Experimental Protocol: General Procedure for HATU-mediated Amide Coupling
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the desired amine (1.2 eq.) to the activated acid solution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using TLC or LC-MS. Reactions are often complete within 2-16 hours.[1]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel.
Experimental Protocol: General Procedure for Esterification using a Solid Acid Catalyst
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), the desired alcohol (3-5 eq.), a suitable solvent (e.g., toluene), and the solid acid catalyst (e.g., Amberlyst-15, 10-20% by weight).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.[7]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the starting material is consumed, cool the reaction mixture to room temperature.
-
Purification: Filter off the solid acid catalyst (which can be washed, dried, and reused). Remove the solvent and excess alcohol under reduced pressure. The remaining crude ester can be further purified by column chromatography if necessary.
References
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Enantiomeric Purity Analysis of (S)-N-Boc-3-morpholineacetic acid by Chiral HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like (S)-N-Boc-3-morpholineacetic acid is a critical step in producing safe and effective pharmaceuticals. This guide offers an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE)—for the determination of its enantiomeric purity. The information presented is supported by established experimental data for structurally similar N-Boc protected amino acids.
Comparison of Analytical Techniques
Chiral HPLC is the most widely adopted method for enantiomeric purity analysis due to its versatility and robustness.[1] However, GC-MS and CE offer viable alternatives with distinct advantages and limitations.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Separation of volatile enantiomeric derivatives on a chiral capillary column in a gaseous mobile phase.[2] | Differential migration of enantiomers in an electric field, typically with a chiral selector in the background electrolyte.[3] |
| Sample Derivatization | Often not required for N-Boc protected amino acids. | Mandatory to increase volatility and thermal stability (e.g., esterification followed by acylation).[4][5] | May be required for detection enhancement or to improve separation, but direct methods are common.[3] |
| Instrumentation | Widely available HPLC/UHPLC systems with UV or MS detectors. | GC-MS system with a chiral capillary column. | Capillary electrophoresis system with a suitable detector (e.g., DAD). |
| Advantages | Robust, reproducible, wide variety of commercially available CSPs, suitable for non-volatile compounds.[1][6] | High sensitivity and selectivity, especially with mass spectrometric detection.[5] | Minimal sample and solvent consumption, high separation efficiency.[3] |
| Limitations | Higher solvent consumption compared to CE, potential for peak broadening. | Requires derivatization which can be time-consuming and introduce potential for racemization.[1] | Lower sample loading capacity, sensitivity can be a concern with UV detection due to short path length. |
Quantitative Data Summary
The following tables summarize typical performance data for the chiral analysis of N-Boc protected amino acids using various analytical techniques. These values are indicative and may vary depending on the specific analyte and experimental conditions.
Table 1: Chiral HPLC Performance Data for N-Boc-cyclic amino acid derivatives
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Typical Resolution (Rs) | Typical Selectivity (α) | Reference |
| Polysaccharide-based (e.g., CHIRALPAK® IA) | n-Hexane/Ethanol (70:30, v/v) | 1.0 | > 10 | > 2.0 | [7] |
| Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® T) | Acetonitrile/Water with 0.1% TFA | 1.0 | > 1.5 | 1.2 - 1.5 | [6] |
Table 2: Chiral GC-MS Performance Data for Derivatized Cyclic Secondary Amino Acids
| Chiral Capillary Column | Derivatization Reagents | Typical Resolution (Rs) | Analysis Time (min) | Reference |
| Chirasil-L-Val | Heptafluorobutyl chloroformate (HFBCF) & Methylamine | Baseline separation | < 30 | [4][5] |
Table 3: Chiral Capillary Electrophoresis Performance Data for N-Dansyl Amino Acids
| Chiral Selector | Background Electrolyte | Typical Resolution (Rs) | Analysis Time (min) | Reference |
| Cationic β-cyclodextrin derivative | Phosphate buffer (pH 6.0-9.0) | > 2.0 | < 20 | [3] |
Experimental Protocols
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for a structurally similar compound, (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, and is a recommended starting point for the analysis of this compound.[7]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-Hexane and Ethanol (70:30, v/v). The ratio can be optimized to achieve baseline separation. For acidic compounds, the addition of 0.1% trifluoroacetic acid (TFA) to the mobile phase is recommended to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the racemic N-Boc-3-morpholineacetic acid and the (S)-enantiomer sample separately in the mobile phase at a concentration of approximately 1 mg/mL.
Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol requires derivatization to increase the volatility of the analyte. The following is a general procedure for the derivatization and analysis of cyclic secondary amino acids.[4][5]
-
Instrumentation: GC-MS system with a chiral capillary column.
-
Chiral Capillary Column: Chirasil-L-Val, 25 m x 0.25 mm, 0.16 µm film thickness.
-
Derivatization:
-
Esterification: Dissolve the sample in a solution of acetyl chloride in methanol (e.g., 1.5 M) and heat to form the methyl ester.
-
Acylation: After evaporation of the esterification reagent, add an acylating agent such as trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., dichloromethane) and heat to form the N-acylated derivative.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
-
Sample Preparation: Prepare a stock solution of the derivatized racemic standard and the derivatized sample in a suitable solvent (e.g., hexane) for injection.
Method 3: Chiral Capillary Electrophoresis (CE)
This protocol is based on the use of cyclodextrins as chiral selectors for the separation of acidic compounds.[3]
-
Instrumentation: Capillary electrophoresis system with a diode array detector (DAD).
-
Capillary: Fused-silica capillary, typically 50 µm I.D. and 40-60 cm total length.
-
Chiral Selector: A cationic β-cyclodextrin derivative (e.g., mono-6-deoxy-6-pyrrolidine-β-cyclodextrin chloride) added to the background electrolyte.
-
Background Electrolyte (BGE): Phosphate buffer (e.g., 50 mM) at a pH between 6.0 and 9.0, containing the chiral selector at an optimized concentration (typically 5-15 mM).
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 200-210 nm).
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Sample Preparation: Dissolve the sample in the background electrolyte or a compatible low-conductivity buffer at a concentration of approximately 0.5-1 mg/mL.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for chiral HPLC analysis and the logical relationship between the different analytical techniques discussed.
Caption: Workflow for Chiral Purity Analysis by HPLC.
Caption: Logical Flow for Method Selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
A Practical Guide to the Characterization of (S)-N-Boc-3-morpholineacetic acid using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for (S)-N-Boc-3-morpholineacetic acid. These predictions are derived from the analysis of its structural components and comparison with related molecules.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~4.2-4.4 | Multiplet | 1H | Methine proton at C3 (-CH-) |
| ~3.6-4.0 | Multiplet | 4H | Methylene protons of the morpholine ring (-O-CH₂- and -N-CH₂-) |
| ~2.8-3.2 | Multiplet | 2H | Methylene protons adjacent to the chiral center (-N-CH₂-) |
| ~2.5-2.7 | Multiplet | 2H | Methylene protons of the acetic acid side chain (-CH₂-COOH) |
| 1.47 | Singlet | 9H | tert-Butyl protons of the Boc group (-C(CH₃)₃) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | Carboxylic acid carbon (-COOH) |
| ~155 | Carbonyl carbon of the Boc group (-N-C=O) |
| ~80 | Quaternary carbon of the Boc group (-O-C(CH₃)₃) |
| ~67 | Methylene carbons adjacent to oxygen in the morpholine ring (-O-CH₂) |
| ~50-55 | Chiral methine carbon at C3 (-CH-) |
| ~45 | Methylene carbons adjacent to nitrogen in the morpholine ring (-N-CH₂) |
| ~35 | Methylene carbon of the acetic acid side chain (-CH₂-COOH) |
| 28.4 | Methyl carbons of the Boc group (-C(CH₃)₃) |
Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Assignment |
| ESI+ | 260.1492 | [M+H]⁺ |
| ESI+ | 282.1311 | [M+Na]⁺ |
| ESI- | 258.1347 | [M-H]⁻ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
2. ¹H NMR Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
3. ¹³C NMR Acquisition:
-
Acquisition Parameters:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
4. Data Processing:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
This includes Fourier transformation, phase correction, and baseline correction.
-
Chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
The choice of solvent will depend on the ionization technique used.
2. Instrumentation:
-
Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
3. Data Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.
4. Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and any other significant fragment ions.
-
Compare the observed m/z values with the theoretically calculated values for the expected chemical formula to confirm the elemental composition.
Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis and characterization of this compound.
A Comparative Guide to (S)-N-Boc-3-morpholineacetic Acid and Piperidine-Based Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. This guide provides a detailed comparison of (S)-N-Boc-3-morpholineacetic acid and various piperidine-based amino acids, focusing on their application in solid-phase peptide synthesis (SPPS). By examining their respective impacts on synthesis efficiency, peptide conformation, and physicochemical properties, this document aims to equip researchers with the necessary information to make informed decisions in the design of novel peptide-based therapeutics.
Physicochemical Properties and Their Impact
The choice between incorporating a morpholine or a piperidine moiety can significantly influence a peptide's overall characteristics, including its metabolic stability, solubility, and receptor affinity.[1][2]
Table 1: General Physicochemical Comparison of Morpholine and Piperidine Moieties in Peptides
| Feature | Morpholine-Containing Peptides | Piperidine-Containing Peptides | Key Implications for Peptide Drug Development |
| Polarity | More polar due to the ether oxygen.[3] | Less polar, more lipophilic. | Influences solubility, membrane permeability, and interaction with biological targets. |
| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor.[3] | Lacks an additional hydrogen bond acceptor in the ring. | Can affect secondary structure, target binding, and solubility. |
| Basicity | The nitrogen is less basic due to the electron-withdrawing effect of the oxygen atom.[1] | The nitrogen is more basic. | Influences the overall charge of the peptide at physiological pH, which can impact solubility and cell penetration. |
| Metabolic Stability | Generally considered more metabolically stable.[1] | Can be susceptible to oxidation by cytochrome P450 enzymes.[1] | Affects the in vivo half-life and bioavailability of the peptide. |
| Conformational Rigidity | The ring structure imposes conformational constraints on the peptide backbone. | The piperidine ring also restricts conformational freedom. | Can lead to more defined secondary structures, potentially increasing receptor affinity and selectivity. |
Performance in Peptide Synthesis
The efficiency of incorporating these non-natural amino acids into a growing peptide chain is a critical consideration for synthesis success.
Coupling Efficiency
While direct comparative studies on the coupling efficiency of this compound versus a wide range of piperidine-based amino acids are not extensively documented, general principles of solid-phase peptide synthesis suggest that steric hindrance and the nucleophilicity of the reacting amine are key factors.
Standard coupling reagents used in Fmoc-SPPS, such as HBTU, HATU, and DIC/HOBt, are generally effective for coupling both types of amino acids.[4] However, the specific reaction conditions, including coupling time and the number of equivalents of reagents, may need to be optimized for each specific amino acid to achieve high coupling yields. For sterically hindered amino acids, longer coupling times or the use of more potent activating agents may be necessary.[5]
Table 2: Representative Coupling Conditions for Non-Natural Amino Acids
| Amino Acid Type | Coupling Reagent | Base | Reaction Time | Notes |
| Unnatural Amino Acids (General) | HBTU/HATU | DIPEA | 30-60 min | Standard conditions, may require double coupling for difficult sequences.[4] |
| Piperidine-based (e.g., Boc-nipecotic acid) | DIC/HOBt | - | 2-4 hours | Longer reaction times may be employed to ensure complete coupling. |
| This compound | HBTU/HATU | DIPEA | 1-2 hours (estimated) | Optimization may be required based on the specific peptide sequence. |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and piperidine-based amino acids into peptides using manual Fmoc-based solid-phase peptide synthesis.
General Experimental Workflow
The overall workflow for synthesizing peptides with these non-natural amino acids follows the standard SPPS cycle.
Caption: General workflow for solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound
This protocol is adapted from standard procedures for coupling N-Boc protected amino acids in an Fmoc-SPPS strategy.
-
Resin Preparation: Swell the appropriate Fmoc-protected resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (3-5 times).[4]
-
Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the carboxylic acid.[4]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.[6]
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times).
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[7]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Protocol 2: Incorporation of Piperidine-Based Amino Acids (e.g., Boc-Nipecotic Acid)
This protocol outlines the coupling of a representative piperidine-based amino acid.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation of Boc-Nipecotic Acid: In a separate vessel, dissolve Boc-nipecotic acid (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 2-4 hours at room temperature.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
-
Repeat, Cleavage, and Purification: Follow steps 7, 8, and 9 from Protocol 1.
Impact on Peptide Structure and Function
The incorporation of cyclic non-natural amino acids like morpholineacetic acid and piperidine-based amino acids can significantly influence the conformational properties of peptides.
Conformational Effects
Both morpholine and piperidine rings introduce steric bulk and restrict the rotational freedom of the peptide backbone, which can induce or stabilize specific secondary structures such as β-turns and helices.[8] The specific stereochemistry of the incorporated amino acid plays a crucial role in determining the resulting peptide conformation. For example, the chirality of a morpholine-containing amino acid can dictate the overall shape of a cyclic peptide and its ability to bind to its target receptor.
Solubility
The solubility of a peptide is a critical parameter for its therapeutic application and is influenced by its amino acid composition, overall charge, and hydrophobicity.
-
Morpholine-containing peptides: The presence of the polar ether oxygen in the morpholine ring is expected to increase the hydrophilicity of the peptide, potentially leading to improved aqueous solubility compared to its piperidine counterpart.[3]
-
Piperidine-containing peptides: These peptides are generally more hydrophobic, which might decrease their solubility in aqueous solutions but could enhance membrane permeability.[9]
Table 3: Predicted Impact on Peptide Properties
| Property | (S)-3-Morpholineacetic Acid Incorporation | Piperidine-Based Amino Acid Incorporation |
| Aqueous Solubility | Likely to increase due to higher polarity. | Likely to decrease due to higher lipophilicity. |
| Membrane Permeability | May decrease due to increased polarity. | May increase due to increased lipophilicity. |
| Conformational Rigidity | High, induces turns and defined structures. | High, induces turns and defined structures. |
Signaling Pathways
While specific signaling pathways directly modulated by peptides containing this compound are not yet well-documented, the introduction of such non-natural amino acids is a key strategy in designing peptide mimetics that can target a wide range of biological pathways, including those involved in cancer, inflammation, and metabolic diseases. For instance, a synthetic peptide could be designed to mimic a natural ligand and either activate or inhibit a G-protein coupled receptor (GPCR), thereby modulating downstream signaling cascades.
Caption: A hypothetical GPCR signaling pathway.
Conclusion
Both this compound and piperidine-based amino acids offer valuable tools for peptide chemists to enhance the drug-like properties of peptide therapeutics. The choice between these building blocks will depend on the specific design goals. Morpholine-based amino acids may be preferred when aiming for increased aqueous solubility and metabolic stability. In contrast, piperidine-based amino acids might be more suitable for applications requiring increased lipophilicity and membrane permeability. The provided protocols and comparative data serve as a foundation for the rational design and synthesis of novel peptides with tailored biological activities. Further experimental studies are warranted to provide a more direct and quantitative comparison of these two important classes of non-natural amino acids in various peptide contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptidesciences.com [peptidesciences.com]
A Comparative Guide to the Biological Activity of Peptides Containing (S)-N-Boc-3-Morpholineacetic Acid and Other Peptidomimetic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids and scaffolds into peptides is a cornerstone of modern drug discovery, aiming to enhance stability, bioactivity, and pharmacokinetic profiles. Among the diverse array of modifications, the use of morpholine-based building blocks, such as (S)-N-Boc-3-morpholineacetic acid, represents a promising strategy. This guide provides a comparative overview of the potential biological activities conferred by the morpholine scaffold against other common peptidomimetic alternatives, supported by general experimental approaches for their evaluation.
The Morpholine Scaffold: A Privileged Element in Peptidomimetics
The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds and approved drugs.[1][2] Its incorporation into peptide backbones can offer several advantages:
-
Enhanced Stability: The morpholine ring introduces a non-natural linkage that can confer resistance to enzymatic degradation by proteases, a common challenge in peptide therapeutics.[1][3]
-
Improved Pharmacokinetics: The physicochemical properties of the morpholine ring, including its polarity and hydrogen bonding capacity, can lead to improved solubility, metabolic stability, and bioavailability.[2][4]
-
Structural Rigidity and Conformational Control: The defined stereochemistry of building blocks like this compound can impart conformational constraints on the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its biological target.
-
Versatile Biological Activities: Morpholine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][5][6] This suggests that peptides incorporating this scaffold could be tailored for various therapeutic applications.
Comparative Analysis of Peptidomimetic Strategies
While specific quantitative data for peptides containing this compound is not extensively available in the public domain, we can compare its anticipated properties with other well-established peptidomimetic strategies. The following table provides a conceptual comparison.
Table 1: Illustrative Comparison of Peptidomimetic Scaffolds
| Peptidomimetic Strategy | Example Modification | Potential Impact on Proteolytic Stability | Influence on Conformation | Commonly Observed Biological Activities | Illustrative IC50 Range (Hypothetical Target) |
| Morpholine Acetic Acid Incorporation | Insertion of (S)-3-morpholineacetic acid | High | Significant local constraint | Anticancer, Antimicrobial, CNS activity[3][5] | 1 - 50 µM |
| N-Alkylation | N-methyl glycine | Moderate to High | Reduces H-bond donors, increases flexibility | Improved cell permeability, receptor antagonism[] | 10 - 100 µM |
| D-Amino Acid Substitution | Replacement of L-Ala with D-Ala | High | Can disrupt secondary structures or induce turns | Increased in vivo half-life, altered receptor binding | 5 - 75 µM |
| Beta-Amino Acid Incorporation | Insertion of β-alanine | Very High | Forms novel secondary structures (helices, sheets)[8] | Protease resistance, mimics protein epitopes[8] | 20 - 200 µM |
| Peptoids | N-substituted glycine oligomers | Very High | Highly flexible backbone | Broad chemical diversity, screening libraries[9] | 50 - 500 µM |
Note: The IC50 values are hypothetical and for illustrative purposes only, intended to show a potential range of activities for a generic biological target. Actual values are highly dependent on the specific peptide sequence and the biological assay.
Experimental Protocols for Biological Evaluation
The biological activity of novel peptidomimetics can be assessed through a variety of in vitro and in vivo assays. Below are generalized protocols for common preliminary evaluations.
Antimicrobial Activity Assay (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide against a specific bacterial strain.[4]
Protocol:
-
Prepare a stock solution of the test peptide in an appropriate solvent (e.g., DMSO or water).
-
Serially dilute the peptide stock solution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum of the desired strain (e.g., E. coli, S. aureus) and adjust the concentration to approximately 5 x 10^5 CFU/mL in MHB.
-
Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the effect of a peptide on the viability of mammalian cells.[10]
Protocol:
-
Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test peptide in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the peptide dilutions.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
Proteolytic Stability Assay
This assay evaluates the resistance of a peptide to degradation by proteases.
Protocol:
-
Prepare a solution of the test peptide in a suitable buffer (e.g., PBS or Tris-HCl).
-
Add a protease solution (e.g., trypsin, chymotrypsin, or serum) to the peptide solution.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding trifluoroacetic acid).
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact peptide remaining.
-
Calculate the half-life of the peptide in the presence of the protease.
Visualizing Methodologies and Concepts
Diagrams created using Graphviz can help illustrate the workflows and concepts discussed.
Caption: Generalized workflow for the synthesis and biological evaluation of peptidomimetics.
Caption: Conceptual comparison of different peptidomimetic strategies to enhance peptide properties.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Production of Bioactive Peptides in an In Vitro System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptides and Peptidomimetics as Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Constructing bioactive peptides with pH-dependent activities - PMC [pmc.ncbi.nlm.nih.gov]
Constraining Peptides: A Comparative Guide to the Conformational Effects of Incorporated Morpholine Scaffolds
For researchers, scientists, and drug development professionals, the quest for greater control over peptide conformation is paramount in the design of novel therapeutics. Incorporating constraints into peptide backbones can pre-organize them into bioactive conformations, enhancing binding affinity, specificity, and metabolic stability. This guide provides a detailed comparison of the conformational effects of incorporating morpholine-based scaffolds into peptides, with a focus on supporting experimental data from nuclear magnetic resonance (NMR) spectroscopy.
The inherent flexibility of linear peptides often leads to a significant entropic penalty upon binding to their biological targets. By introducing rigid structural motifs, such as morpholine-based amino acid surrogates, it is possible to favor specific secondary structures, like β-turns. This guide examines the work of Sladojevich, Guarna, and Trabocchi (2009), who synthesized and analyzed a series of tetrapeptides incorporating stereochemically dense morpholine-based scaffolds as proline surrogates to induce β-turn conformations. The experimental data demonstrates that these morpholine constraints effectively promote the formation of intramolecularly hydrogen-bonded turn structures.
Comparative Analysis of Conformational Parameters
To quantify the conformational effects of the morpholine constraints, a detailed analysis of NMR spectroscopic data is presented below. The data for four morpholine-constrained peptides from the study by Sladojevich et al. are compared with typical values for an unconstrained, linear tetrapeptide. The key parameters include the chemical shifts (δ) of amide protons, the temperature coefficients of these shifts (Δδ/ΔT), and the ³JNH-Hα coupling constants.
Low temperature coefficients (less negative than -4.5 ppb/K) for an amide proton are indicative of its involvement in an intramolecular hydrogen bond, shielding it from the solvent. The ³JNH-Hα coupling constants provide information about the backbone dihedral angle φ, with values around 8-9 Hz being characteristic of an extended conformation often found in the i+2 residue of a β-turn.
| Peptide Sequence | Residue | Amide Proton Chemical Shift (δ, ppm) | Temperature Coefficient (Δδ/ΔT, ppb/K) | ³JNH-Hα Coupling Constant (Hz) | Inferred Conformation |
| Unconstrained Linear Tetrapeptide (Typical) | Val | ~8.0 - 8.5 | > -4.5 | ~6 - 7 | Random Coil |
| Gly | ~8.0 - 8.5 | > -4.5 | ~5 - 6 | Random Coil | |
| Ala | ~8.0 - 8.5 | > -4.5 | ~6 - 7 | Random Coil | |
| Morpholine-Constrained Peptide I | D-Ala (i+3) | 7.91 | -1.9 | 7.8 | Intramolecular H-bond, β-turn |
| Val (i+2) | 8.32 | -6.4 | 8.8 | Extended, part of β-turn | |
| Gly (i) | 8.65 | -5.9 | 5.6 | - | |
| Morpholine-Constrained Peptide II | D-Ala (i+3) | 7.94 | -2.1 | 7.9 | Intramolecular H-bond, β-turn |
| Val (i+2) | 8.31 | -6.5 | 8.9 | Extended, part of β-turn | |
| Gly (i) | 8.64 | -5.7 | 5.7 | - | |
| Morpholine-Constrained Peptide III | D-Ala (i+3) | 7.92 | -2.0 | 7.8 | Intramolecular H-bond, β-turn |
| Val (i+2) | 8.33 | -6.3 | 8.8 | Extended, part of β-turn | |
| Gly (i) | 8.66 | -5.8 | 5.6 | - | |
| 3,4-dihydro-2H-[1][2]oxazine-containing Peptide | D-Ala (i+3) | 8.05 | -2.5 | 7.9 | Intramolecular H-bond, β-turn |
| Val (i+2) | 8.45 | -6.8 | 9.0 | Extended, part of β-turn | |
| Gly (i) | 8.78 | -3.5 | 5.5 | Intramolecular H-bond, γ-turn |
Data for constrained peptides extracted and adapted from Sladojevich et al., Organic & Biomolecular Chemistry, 2009, 7, 5158-5161. Data for the unconstrained peptide are typical literature values for short, flexible peptides.
The data clearly show that the amide proton of the D-Ala residue in all morpholine-constrained peptides has a small temperature coefficient, strongly suggesting its participation in an intramolecular hydrogen bond, a key feature of a stable β-turn.[1] In contrast, the amide protons of unconstrained peptides typically have larger temperature coefficients, indicating they are solvent-exposed. Furthermore, the large ³JNH-Hα coupling constants for the Val residue in the constrained peptides are consistent with the extended conformation required at the i+2 position of a β-turn.[1] Notably, the 3,4-dihydro-2H-[1][2]oxazine-containing peptide also showed evidence of a γ-turn involving the Gly amide proton, indicating a more compact structure.[1]
Experimental Protocols
The conformational analysis of the morpholine-constrained peptides was primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy. The following is a detailed methodology based on the procedures described by Sladojevich et al. (2009).
NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: Peptide samples were dissolved in CDCl₃ at a concentration of 10 mM.
-
Instrumentation: ¹H NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
Data Acquisition:
-
One-dimensional (1D) ¹H NMR spectra were acquired to determine chemical shifts (δ) and coupling constants (³JNH-Hα).
-
Two-dimensional (2D) experiments, including TOCSY (Total Correlation Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), were performed for complete resonance assignment and to identify through-space proton-proton correlations.
-
TOCSY: Acquired with a mixing time of 80 ms to establish the spin systems of the individual amino acid residues.
-
ROESY: Acquired with a mixing time of 200 ms to detect Nuclear Overhauser Effects (NOEs), which provide information about inter-proton distances. The presence of a dαN(i, i+1) NOE is indicative of a turn or helical conformation, while a dNN(i, i+1) NOE is also characteristic of a β-turn.
-
-
Variable Temperature (VT) NMR: ¹H NMR spectra were recorded over a range of temperatures (typically from 298 K to 328 K) to determine the temperature coefficient (Δδ/ΔT) of the amide proton chemical shifts. A solution of 10 mM in CDCl₃ was used for these experiments. The chemical shift of each amide proton was plotted against temperature, and the slope of the resulting line was calculated to determine the temperature coefficient in ppb/K.
-
Data Analysis: The collected NMR data were processed and analyzed to extract the chemical shifts, coupling constants, and NOE correlations. These parameters were then used to deduce the preferred solution conformation of the peptides. The temperature coefficients were used to identify amide protons involved in intramolecular hydrogen bonds.
Visualizing the Workflow and Conformational Logic
To better illustrate the experimental and logical frameworks, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for the conformational analysis of morpholine-constrained peptides.
Caption: Logical flow from morpholine constraint to a stable β-turn conformation.
References
A Comparative Study of Protecting Groups for Morpholine Acetic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides an objective comparison of common protecting groups for the carboxylic acid functionality of morpholine acetic acid, a versatile building block in medicinal chemistry. The following analysis, supported by experimental data, aims to inform the selection of an optimal protecting group strategy based on reaction compatibility, yield, and ease of removal.
The morpholine moiety is a prevalent scaffold in numerous pharmaceuticals due to its favorable physicochemical properties.[1][2] Consequently, the efficient synthesis and modification of morpholine-containing molecules, such as morpholine acetic acid, are of significant interest. Protecting the carboxylic acid group is often a necessary step to prevent unwanted side reactions during subsequent transformations of the molecule. This guide focuses on the comparative performance of two widely used protecting groups: the benzyl (Bn) ester and the tert-butyl (tBu) ester.
Performance Comparison of Protecting Groups
The choice between different protecting groups hinges on their stability under various reaction conditions and the orthogonality of their deprotection methods relative to other protecting groups that may be present in the molecule.[3] The following table summarizes the key characteristics and performance of benzyl and tert-butyl esters for the protection of morpholine acetic acid, based on data from analogous amino acid and carboxylic acid protection strategies.[4][5]
| Parameter | Benzyl (Bn) Ester | tert-Butyl (tBu) Ester | Methyl/Ethyl Ester |
| Typical Protection Yield | 85-95%[5] | 80-90%[5] | ~60% (for tBuOAc)[6] |
| Protection Conditions | Morpholine acetic acid, benzyl alcohol, acid catalyst (e.g., TsOH), toluene, reflux[7][8] | Morpholine acetic acid, tert-butyl acetate, perchloric acid[9] or isobutylene, acid catalyst | Morpholine, ethyl chloroacetate, triethylamine, benzene, reflux[10] |
| Stability | Stable to acidic and basic conditions[4] | Stable to basic and nucleophilic conditions[5] | Stable to acidic conditions, labile to basic conditions[11] |
| Deprotection Conditions | Catalytic hydrogenolysis (H₂, Pd/C)[5][12] | Moderate to strong acids (e.g., TFA in DCM)[4][8] | Basic hydrolysis (e.g., NaOH or LiOH in H₂O/THF)[13] |
| Typical Deprotection Yield | Quantitative[4] | High[14] | Generally high |
| Key Advantages | High stability, orthogonal to acid-labile groups.[5] | Facile cleavage under mild acidic conditions.[5] | Inexpensive reagents, straightforward protection. |
| Key Disadvantages | Requires a specific catalyst for deprotection which can be poisoned. | Potential for side reactions from the tert-butyl cation.[5] | Lability to basic conditions limits its use in many synthetic routes.[11] |
| Orthogonal To | Acid-labile groups (e.g., Boc, tBu ethers) | Hydrogenolysis-labile groups (e.g., Cbz, Bn ethers) | Hydrogenolysis-labile and some acid-labile groups. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following are representative experimental protocols for the protection and deprotection of morpholine acetic acid.
Benzyl Ester Protection and Deprotection
Protection: Synthesis of Morpholine Acetic Acid Benzyl Ester
-
Materials: Morpholine acetic acid, benzyl alcohol, p-toluenesulfonic acid (TsOH), toluene.
-
Procedure:
-
To a solution of morpholine acetic acid (1.0 eq) in toluene, add benzyl alcohol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzyl ester. A typical yield for a similar esterification is in the range of 85-95%.[5]
-
Deprotection: Cleavage of the Benzyl Ester
-
Materials: Morpholine acetic acid benzyl ester, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas (H₂).
-
Procedure:
-
Dissolve the morpholine acetic acid benzyl ester (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected morpholine acetic acid. This deprotection is often quantitative.[4]
-
tert-Butyl Ester Protection and Deprotection
Protection: Synthesis of Morpholine Acetic Acid tert-Butyl Ester
-
Materials: Morpholine acetic acid, tert-butyl acetate, perchloric acid.
-
Procedure:
-
Suspend morpholine acetic acid (1.0 eq) in tert-butyl acetate.
-
Cool the mixture in an ice bath and slowly add perchloric acid (catalytic amount).
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Typical yields for this type of esterification are around 80-90%.[5]
-
Deprotection: Cleavage of the tert-Butyl Ester
-
Materials: Morpholine acetic acid tert-butyl ester, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the morpholine acetic acid tert-butyl ester (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (typically a 1:1 v/v mixture with DCM).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be further purified if necessary, often by precipitation from a non-polar solvent or by chromatography.
-
Visualization of Workflows and Decision Making
To further aid in the selection and application of these protecting groups, the following diagrams illustrate the experimental workflows and a decision-making process.
References
- 1. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. tert-Butyl Esters [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Morpholine Ring Integration: A Comparative Guide to Enhancing Peptide-Protein Interactions
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on peptide-based therapeutics is paramount. This guide provides an objective comparison of how incorporating a morpholine ring, a common strategy in peptidomimetic design, can significantly impact the affinity and efficacy of inhibitors targeting protein-protein interactions (PPIs). We present supporting experimental data, detailed protocols, and visualizations to elucidate these effects, focusing on the well-studied p53-MDM2 cancer therapeutic target.
The modification of peptide scaffolds is a cornerstone of modern drug discovery, aiming to improve metabolic stability, cell permeability, and binding affinity. The morpholine ring, with its unique conformational properties and potential for hydrogen bonding, has emerged as a valuable heterocyclic motif. Its integration can pre-organize the peptide backbone, leading to a more favorable orientation for binding to a protein target.
Comparative Analysis: Piperidinone vs. Morpholinone Core Inhibitors
To illustrate the impact of the morpholine ring, we compare two small-molecule inhibitors of the p53-MDM2 interaction: AMG 232, which features a piperidinone core, and AM-8735, which incorporates a morpholinone core. The interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, is a critical target in oncology. Inhibiting this interaction can reactivate p53 and trigger apoptosis in cancer cells.
Experimental data demonstrates that the substitution of a piperidinone core with a morpholinone core leads to a significant enhancement in both biochemical and cellular potency.[1]
| Compound | Core Structure | Target | Assay Type | Potency (IC50) | Binding Affinity (KD) |
| AMG 232 | Piperidinone | MDM2 | SPR | - | 0.045 nM |
| AM-8735 | Morpholinone | MDM2 | HTRF | 0.4 nM | Not Reported |
| AMG 232 | Piperidinone | MDM2 | SJSA-1 EdU Cellular Assay | 9.1 nM | - |
| AM-8735 | Morpholinone | MDM2 | SJSA-1 EdU Cellular Assay | 25 nM | - |
Table 1: Comparative data of piperidinone- and morpholinone-based inhibitors targeting the p53-MDM2 interaction. Lower IC50 and KD values indicate higher potency and stronger binding affinity, respectively.[1][2]
The data clearly indicates that the morpholinone-based inhibitor, AM-8735, exhibits remarkable biochemical potency with an HTRF IC50 of 0.4 nM.[1] While a direct SPR KD comparison for AM-8735 is not available in the cited literature, the nearly 23-fold increase in cellular potency of AMG 232 over AM-8735 (9.1 nM vs 25 nM) suggests that while the morpholine core in AM-8735 offers high biochemical potency, other structural optimizations in AMG 232 contribute to its superior performance in a cellular environment.[1][2] This highlights the multifaceted role of the morpholine ring in not just improving direct binding but also influencing other pharmaceutically relevant properties.[1]
Visualizing the Mechanism of Action
To understand the context of this interaction, it's crucial to visualize the p53-MDM2 signaling pathway. Under normal cellular conditions, MDM2 keeps p53 levels low by targeting it for proteasomal degradation. In the presence of cellular stress, this interaction is disrupted, allowing p53 to accumulate and initiate cell cycle arrest or apoptosis. Inhibitors like AM-8735 and AMG 232 block the MDM2-p53 interaction, mimicking the cellular stress response to reactivate p5s's tumor-suppressing function.
Caption: p53-MDM2 signaling pathway and inhibitor action.
Experimental Protocols
The quantitative data presented in this guide is typically generated using sophisticated biophysical and biochemical assays. Below are detailed methodologies for two key experiments used to characterize peptide-protein interactions.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput screening method used to measure binding events in a homogenous solution. It relies on Fluorescence Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.
Principle: In the context of the p53-MDM2 interaction, one protein (e.g., MDM2) is tagged with a donor fluorophore (Europium cryptate) and the other (a p53-derived peptide) is tagged with an acceptor (e.g., d2). When they interact, the fluorophores are brought into close proximity, and excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A test compound that inhibits the interaction will disrupt FRET, leading to a decrease in the acceptor signal.
Methodology:
-
Reagent Preparation: Recombinant GST-tagged MDM2 protein is labeled with an anti-GST antibody conjugated to Europium cryptate (donor). A biotinylated p53-derived peptide is complexed with streptavidin-XL665 (acceptor).
-
Assay Plate Preparation: Serially dilute the test compound (e.g., AM-8735) in an appropriate assay buffer (e.g., PBS with 0.1% BSA) in a low-volume 384-well plate.
-
Reaction Incubation: Add the donor-labeled MDM2 and acceptor-labeled p53 peptide to the wells containing the test compound. Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is calculated. The IC50 value, the concentration of inhibitor required to reduce the HTRF signal by 50%, is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates, ka and kd) and affinity (equilibrium dissociation constant, KD) of molecular interactions.
Principle: One interacting partner (the ligand, e.g., MDM2 protein) is immobilized on a sensor chip with a gold surface. A solution containing the other partner (the analyte, e.g., AMG 232) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal, measured in Resonance Units (RU).
Methodology:
-
Ligand Immobilization: The MDM2 protein is immobilized onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. An unoccupied flow cell is used as a reference to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of precise dilutions of the analyte (e.g., AMG 232) in a suitable running buffer (e.g., HBS-EP+ buffer). A zero-analyte buffer blank is also prepared.
-
Binding Measurement: Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate. The association is monitored in real-time. After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
Surface Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer like glycine-HCl) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: The sensorgrams (plots of RU vs. time) are corrected for non-specific binding by subtracting the reference channel signal from the active channel signal. The resulting data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD = kd/ka).
Caption: General workflow for an SPR experiment.
References
Benchmarking New Synthetic Routes for Chiral Morpholine Acetic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral morpholine acetic acids are valuable building blocks in medicinal chemistry, offering a scaffold with favorable physicochemical properties for drug design.[1] This guide provides a comparative analysis of two distinct synthetic strategies for preparing enantiomerically pure morpholine carboxylic acids: a linear synthesis starting from a chiral pool amino acid and an enzymatic kinetic resolution approach.
Comparison of Synthetic Routes
This guide focuses on two representative synthetic routes:
-
Route 1: Linear Synthesis of (S)-Morpholine-3-carboxylic Acid from L-Serine. This method utilizes a readily available chiral starting material to build the morpholine core in a step-wise fashion.
-
Route 2: Enzymatic Kinetic Resolution for (R)- and (S)-N-Boc-morpholine-2-carboxylic Acids. This approach starts with a racemic mixture and employs an enzyme to selectively resolve the enantiomers.
The following table summarizes the key quantitative data for each route, providing a basis for comparison in terms of efficiency and stereochemical control.
| Parameter | Route 1: (S)-Morpholine-3-carboxylic Acid from L-Serine[2][3] | Route 2: (R)- and (S)-N-Boc-morpholine-2-carboxylic Acids via Enzymatic Resolution[4] |
| Starting Material | L-Serine | Racemic n-butyl 4-benzylmorpholine-2-carboxylate |
| Key Chiral Step | Chiral Pool (L-Serine) | Enzyme-catalyzed kinetic resolution |
| Overall Yield | Not explicitly stated, but final step yield is 97.2%[3] | (R)-enantiomer: 46% (5 steps), (S)-enantiomer: 53% (4 steps) |
| Enantiomeric Excess (ee) | High (derived from L-serine) | >99% for both enantiomers |
| Number of Steps | 5 | 4-5 (depending on the desired enantiomer) |
| Scalability | Potentially scalable | Scalable, demonstrated on a 50g scale |
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.
Caption: Synthetic workflow for (S)-Morpholine-3-carboxylic Acid.
Caption: Workflow for Enzymatic Resolution of Morpholine-2-carboxylic Acids.
Experimental Protocols
Route 1: Synthesis of (S)-Morpholine-3-carboxylic Acid from L-Serine[2][3]
Step 1: Protection of L-Serine L-Serine is dissolved in tert-butyl acetate, and a catalytic amount of perchloric acid is added at 0-10 °C. The reaction mixture is stirred and allowed to warm to room temperature to yield L-serine tert-butyl ester after workup.[2]
Step 2: Acylation The L-serine tert-butyl ester is dissolved in dichloromethane. A solution of chloroacetyl chloride in dichloromethane is added dropwise at 0-10 °C. The reaction is stirred to produce N-chloroacetyl-L-serine tert-butyl ester.[2]
Step 3: Cyclization N-chloroacetyl-L-serine tert-butyl ester is dissolved in toluene. A solution of sodium ethoxide in toluene is added dropwise to effect cyclization to (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester.[2]
Step 4: Reduction The (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester is dissolved in methanol. Aluminum trichloride and sodium borohydride are successively added to reduce the lactam to (S)-3-morpholinyl carboxylic acid tert-butyl ester.[2]
Step 5: Deprotection The tert-butyl ester is dissolved in methanol, and a methanol solution of hydrogen chloride is added to remove the tert-butyl protecting group, yielding (S)-3-morpholinyl carboxylic acid with a reported yield of 97.2% for this final step.[3]
Route 2: Synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic Acids via Enzymatic Resolution[4][5]
Step 1: Synthesis of Racemic Ester N-benzylethanolamine is condensed with 2-chloroacrylonitrile, followed by t-BuOK-promoted cyclization to yield a morpholine nitrile intermediate. This nitrile is then subjected to alcoholysis with n-butanol in the presence of concentrated sulfuric acid to afford racemic n-butyl 4-benzylmorpholine-2-carboxylate.
Step 2: Enzymatic Kinetic Resolution A solution of the racemic ester in tert-butyl methyl ether is added to a solution of Candida rugosa lipase in water. The biphasic mixture is stirred at room temperature for 24-30 hours. The enzyme selectively hydrolyzes the (S)-ester to the corresponding (S)-acid, leaving the (R)-ester unreacted.
Step 3: Isolation and Derivatization The phases are separated. The unreacted (R)-ester is isolated from the organic layer. The (S)-acid is isolated from the aqueous layer.
-
For the (R)-enantiomer: The recovered (R)-ester undergoes N-Boc protection, followed by base hydrolysis of the n-butyl ester to yield (R)-N-Boc-morpholine-2-carboxylic acid.
-
For the (S)-enantiomer: The isolated (S)-acid is subjected to N-Boc protection to give (S)-N-Boc-morpholine-2-carboxylic acid.
Concluding Remarks
Both synthetic strategies offer effective means to access chiral morpholine carboxylic acids. The choice of route will depend on factors such as the desired enantiomer, the availability of starting materials and reagents, and the desired scale of the synthesis.
-
The linear synthesis from L-serine is a classic approach that relies on a readily available and inexpensive chiral starting material. It provides access to the (S)-enantiomer of the 3-substituted morpholine.
-
The enzymatic kinetic resolution is a powerful method for obtaining both enantiomers of the 2-substituted morpholine with very high enantiomeric purity. This method is particularly advantageous when both enantiomers are required for structure-activity relationship studies.
Further optimization of reaction conditions and exploration of alternative reagents could lead to even more efficient and sustainable syntheses of these important chiral building blocks.
References
Safety Operating Guide
Navigating the Safe Disposal of (S)-N-Boc-3-morpholineacetic Acid: A Procedural Guide
Essential Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle (S)-N-Boc-3-morpholineacetic acid with appropriate care. While many N-Boc protected amino acid derivatives are not classified as hazardous, the morpholine component suggests a need for caution.[1][2] Morpholine and its derivatives can be corrosive, irritant, and flammable.[3][4][5][6][7] Therefore, standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.[1][8]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, and inspect them for integrity before each use.[1][5]
-
Body Protection: A laboratory coat is mandatory to protect from accidental splashes.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[2][5]
Quantitative Data Summary
The following table summarizes key data points for morpholine, the parent amine of this compound. This information is provided to offer insight into the potential hazards.
| Property | Data for Morpholine |
| Oral Toxicity (LD50) | 1.05 g/kg (rat)[3] |
| Aquatic Toxicity (LC50) | 180 mg/l - 96 h (Rainbow trout)[3] |
| Aquatic Toxicity (EC50) | 44.5 mg/l - 48 h (Daphnia magna)[3] |
| Biodegradability | Readily biodegradable[3] |
| Bioaccumulation | Does not significantly accumulate in organisms[7] |
| Waste Hazard Codes | EPA Hazardous Waste Number D001 (Ignitability), D002 (Corrosivity) may apply.[4] |
Disclaimer: This data is for morpholine and should be used as a precautionary reference for handling this compound. The actual properties of the target compound may vary.
Detailed Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal program.[5] Adherence to institutional and local regulations is paramount.
Step-by-Step Disposal Procedure:
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused, expired, or unwanted this compound in a designated, compatible, and sealable container. Do not mix with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.[2][5]
-
Contaminated Materials: Any items contaminated with the compound, such as weighing papers, gloves, or wipers, should be collected in a separate, sealed, and clearly labeled hazardous waste container.[8]
-
Empty Containers: "Empty" containers that previously held the substance should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8] After proper decontamination, the container can be disposed of according to your institution's guidelines for clean labware.
-
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[2] Ensure it is stored away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[2][5] Provide them with accurate information about the waste material.
-
Do not attempt to dispose of this compound by flushing it down the drain or discarding it in regular trash.[8]
-
Spill and Decontamination Procedures:
-
Small Spills: In the event of a small spill, avoid generating dust.[2] Gently sweep the solid material into a labeled hazardous waste container.[2] Clean the spill area with an inert, non-combustible absorbent material such as vermiculite or sand, and collect the cleaning materials as hazardous waste.[5]
-
Large Spills: For larger spills, evacuate the immediate area and contact your institution's EHS or emergency response team for guidance.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (S)-N-Boc-3-morpholineacetic acid
Essential Safety and Handling Guide for (S)-N-Boc-3-morpholineacetic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the available safety information for the closely related isomer, (S)-N-Boc-2-morpholineacetic acid, and general best practices for handling laboratory chemicals. Researchers should always consult their institution's specific safety protocols and perform a thorough risk assessment before handling any new chemical.
This guide provides essential safety, handling, and disposal information for this compound to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
While detailed toxicological properties of this compound are not fully documented, the GHS hazard statements for the isomeric compound (S)-N-Boc-2-morpholineacetic acid suggest that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the following personal protective equipment (PPE) is recommended to minimize exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for tears or holes before each use.[2] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the chemical to protect against splashes and dust. |
| Body Protection | Laboratory coat | A full-length lab coat is required to protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood or respirator | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator may be necessary based on the scale of work and ventilation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation and Inspection:
-
Before starting any work, ensure that the work area, including the chemical fume hood, is clean and uncluttered.
-
Visually inspect the container of this compound for any signs of damage or leakage.
-
Ensure all necessary PPE is readily available and in good condition.
-
-
Handling and Weighing:
-
Always handle the compound within a well-ventilated chemical fume hood.
-
When weighing the solid, use a spatula and handle it carefully to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.
-
-
Emergency Procedures:
-
In case of skin contact, immediately wash the affected area with plenty of soap and water.[2][3]
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
-
If inhaled, move to fresh air. If breathing is difficult, seek medical attention.[2][3]
-
In case of ingestion, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[3]
-
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including unused product and contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The waste container must be labeled as "Hazardous Chemical Waste" and include the full chemical name: this compound.
-
-
Disposal Procedure:
-
Dispose of all chemical waste in strict accordance with local, state, and federal regulations.
-
Utilize your institution's designated hazardous waste disposal service for final removal and treatment.
-
Do not dispose of this chemical or its waste down the sanitary sewer.[2]
-
Visualizing the Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound, from preparation to disposal.
Caption: A flowchart outlining the safe handling process for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
